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  • Product: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
  • CAS: 40785-55-5

Core Science & Biosynthesis

Foundational

Ethyl 2-hydroxybenzoylformate structure and chemical data

Comprehensive Technical Guide on Ethyl 2-Hydroxybenzoylformate (CAS 40785-55-5): Structural Dynamics, Synthesis Protocols, and Medicinal Chemistry Applications Executive Summary Ethyl 2-hydroxybenzoylformate, systematica...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide on Ethyl 2-Hydroxybenzoylformate (CAS 40785-55-5): Structural Dynamics, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

Ethyl 2-hydroxybenzoylformate, systematically identified as ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, is a highly versatile bifunctional building block utilized extensively in advanced medicinal chemistry and combinatorial synthesis. Naturally occurring in plant species such as Ferula communis (giant fennel)[1], this compound features both a reactive α-keto ester (glyoxylate) moiety and a phenolic hydroxyl group. This dual functionality makes it an indispensable precursor for the synthesis of oxygen-containing heterocycles and a valuable ligand in biomimetic coordination chemistry, particularly in modeling the oxidative cleavage pathways of metalloenzymes[2].

Physicochemical Profiling & Structural Data

The structural dynamics of ethyl 2-hydroxybenzoylformate are governed by the spatial proximity of the ortho-hydroxyl group to the glyoxylate carbonyls. This arrangement facilitates strong intramolecular hydrogen bonding between the phenolic proton and the α-keto oxygen. This hydrogen-bonding network not only stabilizes the molecule but also significantly influences its photophysical properties, making related derivatives highly relevant in studies of Excited State Intramolecular Proton Transfer (ESIPT)[3].

Table 1: Physicochemical Properties

PropertyValue
Systematic Name Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
Common Name Ethyl 2-hydroxybenzoylformate
CAS Registry Number 40785-55-5
Molecular Formula C10H10O4
Molecular Weight 194.19 g/mol
Purity Standards Typically ≥95% for high-throughput combinatorial synthesis

Mechanistic Synthesis Pathways

Synthesizing ortho-substituted phenylglyoxylates presents a distinct regiochemical challenge. Direct Friedel-Crafts acylation of phenol with ethyl oxalyl chloride predominantly yields the para-isomer due to steric hindrance and the electronic directing effects of the hydroxyl group.

To bypass this limitation and ensure absolute regioselectivity, the most robust, self-validating protocol involves the nucleophilic ring-opening of benzofuran-2,3-dione (coumarandione). In this pathway, the cyclic precursor acts as a structural template that guarantees the ortho relationship between the oxygen and the carbon framework. When exposed to ethanol under mild catalysis, the highly electrophilic C2 lactone carbonyl of benzofuran-2,3-dione undergoes nucleophilic attack. Subsequent C–O bond cleavage opens the five-membered heterocyclic ring, simultaneously unmasking the phenolic hydroxyl and forming the ethyl ester[4].

Experimental Protocol: Regioselective Synthesis via Ring-Opening

The following methodology details the synthesis of ethyl 2-hydroxybenzoylformate from benzofuran-2,3-dione. Every step is designed to maximize yield while preventing competitive side reactions.

Step 1: Reagent Preparation Suspend 10.0 mmol of benzofuran-2,3-dione in 30 mL of anhydrous absolute ethanol. Causality Note: The use of strictly anhydrous solvent is critical to prevent competitive hydrolysis of the lactone by ambient moisture, which would yield the corresponding carboxylic acid rather than the desired ethyl ester.

Step 2: Catalysis and Reflux Add a catalytic amount (0.5 mmol) of p-toluenesulfonic acid (p-TsOH). Heat the reaction mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere. Causality Note: The acid protonates the C2 carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by ethanol. Monitor the reaction via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 2–4 hours).

Step 3: Workup and Isolation Cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate and brine. Causality Note: The bicarbonate wash is essential to neutralize the acid catalyst, preventing reverse reactions or degradation during concentration.

Step 4: Purification Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-hydroxybenzoylformate as a purified solid or viscous oil.

Applications in Medicinal Chemistry & Combinatorial Synthesis

  • Combinatorial Library Generation: The compound is a premier building block for synthesizing combinatorial libraries. By reacting the keto-ester with various bis-nucleophiles (e.g., diamines, hydrazines), researchers can rapidly generate diverse libraries of biologically active benzoxazines, quinoxalines, and substituted benzofurans.

  • Biomimetic Coordination Chemistry: In the study of metalloenzymes like quercetin 2,4-dioxygenase, 2-hydroxyphenylglyoxylate derivatives frequently emerge as the definitive oxidative cleavage products of flavonolate complexes[2]. Researchers utilize ethyl 2-hydroxybenzoylformate to synthesize authentic standards and transition metal coordination complexes (e.g., with Cu, Ni, Co) to map the mechanistic pathways of these critical biological enzymes[3].

Visualization: Synthetic Workflow and Application Pathway

G A Benzofuran-2,3-dione (Coumarandione) C Nucleophilic Attack at C2 (Lactone Carbonyl) A->C B Absolute Ethanol + Catalytic p-TsOH B->C D Ring Opening & Esterification C->D E Ethyl 2-hydroxybenzoylformate (CAS: 40785-55-5) D->E F Combinatorial Libraries & Medicinal Chemistry E->F G Transition Metal Coordination (e.g., Cu, Ni, Co Models) E->G

Caption: Regioselective synthesis workflow of Ethyl 2-hydroxybenzoylformate and its downstream applications.

References

  • ResearchGate. "Mechanistic Investigations of Photoinduced Oxygenation of Ru(II) Bis-bipyridyl Flavonolate Complexes." Available at:[Link]

  • MDPI. "3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines as Carbon Monoxide-Releasing Molecules." Available at:[Link]

  • Google Patents. "EP3019495A1 - Process for preparing fluoxastrobin.

Sources

Exploratory

Technical Whitepaper: Ethyl 2-Hydroxyphenylglyoxylate

Nomenclature, Synthesis, and Pharmaceutical Utility Executive Summary Ethyl 2-hydroxyphenylglyoxylate (also known as ethyl (2-hydroxyphenyl)(oxo)acetate) is a significant aromatic keto-ester serving a dual role in chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 2-hydroxyphenylglyoxylate (also known as ethyl (2-hydroxyphenyl)(oxo)acetate) is a significant aromatic keto-ester serving a dual role in chemical biology: it is both a bioactive secondary metabolite isolated from Ferula communis (Giant Fennel) and a versatile intermediate in the synthesis of heterocyclic pharmaceuticals. While often overshadowed by its para-isomer (a key intermediate for febuxostat), the ortho-isomer possesses distinct anticoagulant properties and serves as a critical scaffold for the construction of coumarins, chromones, and benzofurans. This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and applications in drug discovery.[1]

Chemical Identity & Nomenclature

The nomenclature of glyoxylic acid derivatives can be ambiguous due to historical common names. The target compound is an


-keto ester where the carbonyl group is adjacent to the ester functionality, attached to the ortho position of a phenol ring.

Table 1: Chemical Identification

AttributeDetail
IUPAC Name Ethyl (2-hydroxyphenyl)(oxo)acetate
Common Synonyms Ethyl 2-hydroxyphenylglyoxylate; 2-Hydroxy-

-oxobenzeneacetic acid ethyl ester; Ethyl 2-hydroxybenzoylformate
CAS Number Note:[2][3][4][5][6][7][8] Often indexed under general phenylglyoxylates. Para-isomer is 70080-54-5. The ortho-isomer is frequently cited in natural product isolation literature (e.g., from Ferula spp.).
Molecular Formula

Molecular Weight 194.18 g/mol
SMILES CCOC(=O)C(=O)C1=CC=CC=C1O
Structural Visualization

The following diagram illustrates the core connectivity and the distinction between the target ortho isomer and the more common para isomer.

ChemicalStructure cluster_0 Target Compound (Ortho) cluster_1 Common Isomer (Para) Ortho Ethyl 2-hydroxyphenylglyoxylate (Ortho-substitution allows H-bonding) Feature1 Alpha-Keto Ester (Reactive Electrophile) Ortho->Feature1 Contains Feature2 Phenolic Hydroxyl (Nucleophile) Ortho->Feature2 Contains Para Ethyl 4-hydroxyphenylglyoxylate (Febuxostat Intermediate) Feature2->Ortho Intramolecular H-bond stabilizes Ortho isomer

Figure 1: Structural comparison and key functional motifs. The intramolecular hydrogen bond in the ortho-isomer influences its stability and reactivity compared to the para-isomer.

Physicochemical Profile

Understanding the physical properties is essential for isolation and purification. The ortho-isomer exhibits distinct solubility and melting behavior due to intramolecular hydrogen bonding between the phenolic hydroxyl and the


-keto oxygen.

Table 2: Physicochemical Properties

PropertyValue / DescriptionCausality/Notes
Physical State Crystalline Solid or Viscous OilDepends on purity and hydration state.
Melting Point 60–65 °C (approx.)Lower than para-isomer due to internal H-bonding reducing intermolecular lattice forces.
Solubility Soluble in EtOH, EtOAc, DCM; Low in WaterLipophilic nature of the ethyl ester and aromatic ring dominates.
Acidity (pKa) ~7–8 (Phenol OH)The electron-withdrawing glyoxylate group increases acidity relative to phenol (pKa 10).
UV/Vis

~250 nm, 320 nm
Conjugation of the aromatic ring with the

-keto ester.
Natural Occurrence & Toxicology (The Ferula Connection)

Ethyl 2-hydroxyphenylglyoxylate is not merely a synthetic construct; it is a bioactive metabolite found in Ferula communis (Giant Fennel). Its presence is linked to "Ferulosis," a hemorrhagic syndrome in livestock.[9]

  • Mechanism: The compound is a degradation product or biosynthetic relative of prenylated coumarins (e.g., Ferulenol). These compounds inhibit Vitamin K epoxide reductase (VKOR), disrupting blood coagulation similar to Warfarin.

  • Significance: In drug development, this signals a need for toxicity screening (ADMET) when using this scaffold, specifically monitoring for anticoagulant side effects.

Synthetic Pathways[7]

For research applications, isolation from plants is inefficient. Two primary synthetic routes are established: direct Friedel-Crafts acylation (industrial) and oxidation of mandelic acid derivatives (high specificity).

Protocol A: Friedel-Crafts Acylation (Lewis Acid Mediated)

This is the most direct route but requires careful control to favor the ortho product over the para.

Reaction:



Step-by-Step Methodology:

  • Reagent Prep: Dissolve phenol (1.0 eq) in dry dichloromethane (DCM) under inert atmosphere (

    
    ).
    
  • Lewis Acid Addition: Cool to 0°C. Add

    
     (1.1 eq) slowly to form the phenoxide-aluminum complex. Critical Step: This complexation directs the incoming electrophile to the ortho position via coordination.
    
  • Acylation: Add ethyl oxalyl chloride (1.0 eq) dropwise. Maintain temperature <5°C to prevent bis-acylation.

  • Rearrangement/Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

  • Quench: Pour into ice-cold dilute HCl to break the aluminum complex.

  • Purification: Extract with DCM, wash with brine, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Oxidation of Ethyl 2-Hydroxymandelate

This route avoids isomer mixtures by starting with the correct carbon skeleton.

Reaction:



SynthesisPathways Start1 Phenol Inter1 Aluminum Phenoxide Complex (Ortho-directing) Start1->Inter1 Coordination Start2 Ethyl 2-Hydroxymandelate Product Ethyl 2-Hydroxyphenylglyoxylate Start2->Product Oxidation of sec-alcohol Reagent1 Ethyl Oxalyl Chloride + AlCl3 (Lewis Acid) Reagent1->Inter1 Electrophilic Attack Reagent2 Mild Oxidant (IBX or DMP) Reagent2->Start2 Reagent Inter1->Product Hydrolysis SideProduct Para-Isomer (Major impurity in Route A) Inter1->SideProduct Competitive Path

Figure 2: Synthetic strategies. Route B (Oxidation) offers higher regioselectivity, while Route A (Friedel-Crafts) is more cost-effective for bulk synthesis if separation of isomers is feasible.

Applications in Drug Development[1]

The 2-hydroxyphenylglyoxylate scaffold is a "privileged structure" in medicinal chemistry due to its ability to cyclize into heterocycles.

1. Precursor to Coumarins and Chromones: The proximity of the hydroxyl group to the


-keto ester allows for facile cyclization.
  • Reaction: Acid-catalyzed cyclization or Knoevenagel condensation with active methylenes yields 3-substituted coumarins or chromone-2-carboxylates.

  • Therapeutic Area: Anti-inflammatory, antioxidant, and anticancer agents.[10]

2. Anticoagulant Research: Given its structural similarity to Warfarin and its natural occurrence in Ferula (associated with hemorrhage), this molecule acts as a lead compound for developing novel anticoagulants that target VKOR but with potentially different pharmacokinetic profiles than traditional coumarins.

3. Agrochemicals (Strobilurin Analogues): Phenylglyoxylates are core pharmacophores in strobilurin fungicides. The ortho-hydroxy derivative allows for the attachment of side chains that can modulate lipophilicity and metabolic stability in crop protection agents.

References
  • Natural Occurrence & Toxicity

    • Rubiolo, P., et al. (2006).[10] Chemical composition and variability of the essential oil of Ferula communis.

    • Appendino, G., et al. (2004). Hemorrhagic factors from Ferula communis.
  • Synthetic Methodology

    • Staudinger, H. (1908). Action of oxalyl chloride on alcohols and phenols. Berichte der deutschen chemischen Gesellschaft.

    • Friedel-Crafts Acylation Protocols. In: Vogel's Textbook of Practical Organic Chemistry.
  • Chemical Properties & Isomerism

    • PubChem Compound Summary for Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (Para-isomer comparison).

    • Ambeed Chemical Data.[11] Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate.

Sources

Foundational

An In-depth Technical Guide to Differentiating Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate and Ethyl Salicylate

Abstract In the landscape of organic synthesis, particularly within pharmaceutical and materials science, precise molecular architecture dictates function. This guide provides an in-depth comparative analysis of two stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, precise molecular architecture dictates function. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct aromatic esters: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate and Ethyl Salicylate . While both molecules share a 2-hydroxyphenyl core, a critical distinction in their functional group arrangement leads to profound differences in reactivity, synthesis, and application. This document serves as a technical resource for researchers, scientists, and drug development professionals, clarifying nomenclature, detailing comparative analytics, and outlining synthetic and characterization protocols to prevent ambiguity and support rational experimental design.

Nomenclature and Core Structural Distinction

A frequent point of confusion arises from imprecise nomenclature. The term "ethyl salicylformate" is ambiguous and not standard IUPAC nomenclature. In most contexts, it is used erroneously to refer to Ethyl Salicylate . The correct IUPAC name for ethyl salicylate is ethyl 2-hydroxybenzoate [1][2].

The fundamental difference between the two title compounds lies in the substituent attached to the ethyl ester moiety:

  • Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate : This molecule is an α-keto ester . It features a ketone (an "oxo" group) on the carbon atom immediately adjacent (alpha position) to the ester's carbonyl group[3].

  • Ethyl Salicylate (Ethyl 2-hydroxybenzoate) : This is a simple phenolic ester. It lacks the α-keto group and consists of a carboxylate group directly attached to the aromatic ring[1][4].

This single structural variance—the presence of a vicinal keto group—is the pivot upon which all subsequent differences in chemistry and application turn.

Caption: Core chemical structures of the two compounds.

Comparative Physicochemical and Spectroscopic Analysis

The additional ketone functionality in ethyl 2-(2-hydroxyphenyl)-2-oxoacetate increases its molecular weight and polarity, impacting its physical properties and creating distinct spectroscopic signatures.

Physicochemical Properties
PropertyEthyl 2-(2-hydroxyphenyl)-2-oxoacetateEthyl SalicylateSource(s)
IUPAC Name ethyl 2-(2-hydroxyphenyl)-2-oxoacetateethyl 2-hydroxybenzoate[2][5]
Molecular Formula C₁₀H₁₀O₄C₉H₁₀O₃[6][7]
Molecular Weight 194.18 g/mol 166.17 g/mol [6][7]
Key Functional Groups Phenol, Ketone, EsterPhenol, EsterN/A
Appearance Not specified (likely solid or oil)Colorless liquid[1]
Boiling Point Not specified232-234 °C[1][8]
Odor Not specifiedPleasant, wintergreen-like[1][9]
Spectroscopic Differentiation: A Practical Guide

Distinguishing these compounds in a laboratory setting is straightforward using standard spectroscopic methods.

Infrared (IR) Spectroscopy: The most telling difference appears in the carbonyl stretching region (C=O) of the IR spectrum.

  • Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate : Will exhibit two distinct C=O stretching bands. The α-keto group typically absorbs at a higher frequency (around 1730-1750 cm⁻¹) compared to the ester carbonyl (around 1720-1740 cm⁻¹). Conjugation and intramolecular hydrogen bonding can shift these values.

  • Ethyl Salicylate : Will show only one C=O stretching band for the ester group, typically around 1680-1720 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : The spectra will differ significantly. Ethyl salicylate's spectrum is well-documented, showing characteristic aromatic protons, a phenolic -OH proton, and the quartet and triplet of the ethyl group[2][10][11]. Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate will lack a proton on the α-carbon, a key distinguishing feature from related compounds like ethyl 2-(2-hydroxyphenyl)acetate[12]. The chemical shifts of the aromatic protons will also be different due to the differing electronic influence of the glyoxylate versus the carboxylate substituent.

  • ¹³C NMR : This is perhaps the most definitive method. Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate will show two signals in the carbonyl region (typically ~160-200 ppm): one for the ketone and one for the ester carbonyl. In contrast, ethyl salicylate will display only one signal in this region for its single ester carbonyl carbon.

Synthesis Methodologies: Contrasting Chemical Pathways

The synthetic routes to these molecules are fundamentally different, reflecting their distinct functional group arrays.

Synthesis of Ethyl Salicylate

The most common and industrially practiced method for synthesizing ethyl salicylate is the Fischer-Speier esterification of salicylic acid with ethanol, catalyzed by a strong acid.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_process Process Salicylic_Acid Salicylic Acid Reaction Esterification Reaction Salicylic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Catalyst->Reaction catalyzes Heat Heat (Reflux) Heat->Reaction drives Workup Aqueous Workup & Neutralization Reaction->Workup Purification Distillation Workup->Purification Product Ethyl Salicylate (High Yield) Purification->Product

Caption: Workflow for the synthesis of Ethyl Salicylate.

Experimental Protocol: Fischer Esterification [13][14]

  • Charging the Reactor : To a round-bottom flask equipped with a reflux condenser, add salicylic acid (1.0 eq).

  • Adding Reagents : Add an excess of absolute ethanol (e.g., 3-5 eq) to serve as both reagent and solvent.

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (e.g., 0.05-0.1 eq)[13][15].

  • Reaction : Heat the mixture to reflux for several hours (typically 2-4 hours) to drive the equilibrium towards the product[13]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling, the excess ethanol is often removed by rotary evaporation. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with water, followed by a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and finally with brine.

  • Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by vacuum distillation to yield pure ethyl salicylate as a colorless liquid[13].

Synthesis of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

The synthesis of this α-keto ester requires a different strategy, typically a Friedel-Crafts acylation reaction. This involves acylating a phenol with an appropriate electrophile. A common method is the reaction of phenol with ethyl oxalyl chloride or diethyl oxalate.

Experimental Protocol: Friedel-Crafts Acylation (Conceptual)

  • Catalyst Suspension : A Lewis acid catalyst (e.g., AlCl₃) is suspended in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar) and cooled in an ice bath.

  • Acylating Agent : Ethyl oxalyl chloride (Cl-C(=O)-C(=O)-OEt) is added dropwise to the cooled suspension.

  • Substrate Addition : A solution of phenol in the same solvent is added slowly to the reaction mixture, maintaining a low temperature.

  • Reaction : The reaction is stirred at low temperature and then allowed to warm to room temperature, proceeding for several hours until completion (monitored by TLC).

  • Workup : The reaction is carefully quenched by pouring it onto crushed ice and hydrochloric acid to decompose the aluminum complexes. The mixture is then extracted with an organic solvent.

  • Purification : The organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or crystallization.

Reactivity and Applications: Divergent Functional Roles

The structural distinction directly translates into disparate chemical reactivity and, consequently, different applications.

Ethyl Salicylate
  • Reactivity : The chemistry of ethyl salicylate is dominated by its phenolic hydroxyl group and the ester linkage. It undergoes typical reactions of phenols (e.g., O-alkylation, O-acylation) and esters (e.g., hydrolysis, transesterification, ammonolysis). The aromatic ring can also undergo electrophilic substitution.

  • Applications : Its pleasant, wintergreen-like scent makes it a valuable ingredient in the fragrance and flavor industries[1][9][16]. Medicinally, it is widely used in topical analgesic formulations for its anti-inflammatory and pain-relieving properties, acting as a prodrug for salicylic acid and inhibiting cyclooxygenase (COX) enzymes[17]. It is a common component in products like liniments and balms for muscle pain[17].

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
  • Reactivity : The presence of the α-keto group makes this molecule a significantly more versatile synthetic intermediate. The ketone is highly electrophilic and is a key site for nucleophilic attack. The 1,2-dicarbonyl moiety (an α-ketoester) is a powerful building block in organic synthesis[3]. It can participate in a wide range of reactions, including:

    • Aldol and Henry Reactions : The electrophilic ketone readily reacts with enolates or nitroalkanes[18].

    • Wittig-type Reactions : To form α,β-unsaturated esters.

    • Reductions : Selective reduction of the ketone can yield α-hydroxy esters, which are valuable chiral building blocks.

    • Heterocycle Synthesis : It serves as a precursor for various heterocyclic systems, such as coumarins and quinoxalines.

  • Applications : Its primary role is as a synthetic intermediate in the construction of more complex molecules, particularly in medicinal chemistry[3]. The α-keto ester motif is a key component in various biologically active compounds and natural products[3].

Conclusion

References

  • Benchchem. A Comparative Guide to Ethyl Salicylate Synthesis: Methods, Yields, and Protocols.
  • Wikipedia. Ethyl salicylate. Available from: [Link].

  • Patsnap Synapse. (2024, June 14). What is Ethyl Salicylate used for?. Available from: [Link].

  • Solomon, S., Hur, C., Lee, A., & Smith, K. Synthesis of Ethyl Salicylate Using Household Chemicals. Journal of Chemical Education.
  • Science in Motion. #15 Synthesis of Ethyl Salicylate from Salicylic Acid.
  • ACS Publications. Synthesis of Ethyl Salicylate Using Household Chemicals. Available from: [Link].

  • PubChem. Ethyl Salicylate. Available from: [Link].

  • Google Patents. CN104387275A - Synthesis method of ethyl salicylate.
  • JSpecView/Jmol Display of NMR spectra of ethyl salicylate. Available from: [Link].

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Ethyl Salicylate for Spectroscopic Applications.
  • Drugfuture.com. Ethyl Salicylate. Available from: [Link].

  • precisionFDA. ETHYL SALICYLATE. Available from: [Link].

  • Chegg. (2021, January 20). Consider the structure of ethyl salicylate and it's 1H NMR spectrum. Match between the signal and the group of hydrogen atoms responsible for this signal. Available from: [Link].

  • FooDB. Showing Compound Ethyl salicylate (FDB001028). Available from: [Link].

  • Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. Available from: [Link].

  • MDPI. (2015, May 6). Synthesis of Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Available from: [Link].

  • PubChemLite. Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (C10H10O4). Available from: [Link].

  • Oakwood Chemical. Ethyl 2-chloro-2-oxoacetate. Available from: [Link].

  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. Available from: [Link].

  • PMC. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Available from: [Link].

  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Available from: [Link].

  • PubChem. Ethyl salicylurate. Available from: [Link].

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  • ACS Publications. (2002, May 23). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry. Available from: [Link].

  • Food safety and quality: details. Ethyl salicylate. Available from: [Link].

  • PubChem. 2-(2-Hydroxyphenyl)acetic acid ethyl ester. Available from: [Link].

  • Benchchem. A Technical Guide to the Spectroscopic Characterization of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] -... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2z0H-ssJSQLKaXKYrFBQLoBH0u1p1CbLtHwinIY8YrqLewLI2bAGg98gvbOY-1IkQq4UP8AyqbKDVMaZ-c-mpHurRvMyQJPGoSqrT8xOOscysIg0fWrMvh4enb-TS4VUgi8qJteUf966LS134TQUv2Nery4ZSfmL1idHZGgBZVSI0PayxLkFH9cUO_A_AlGf7jLKAnfyvZbSUf7CxZ438PRtT5KRoI7DdlBvY9iZluEAGzH80TNprp9ELkMzkaNDYcvPmdahgGj1ObOqqj7Mm1SWnBG2HkzLOT6rdQFyxVTkQAqm5zyZeZMbh9gdQRojwmkg4iDh7tO1Ofl0nSriGO7qXiiVnbAnWdSVHKQ==.
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  • Oakwood Chemical. Ethyl 2-(2-hydroxyphenyl)acetate. Available from: [Link].

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Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

This technical guide provides an in-depth analysis of the solubility characteristics of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate , a critical intermediate in the synthesis of coumarins, heterocyclic pharmaceuticals, and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility characteristics of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate , a critical intermediate in the synthesis of coumarins, heterocyclic pharmaceuticals, and agrochemicals.

Executive Summary

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS: 40785-55-5) exhibits a solubility profile distinct from its para- and meta- isomers due to a dominant intramolecular hydrogen bond between the phenolic hydroxyl group and the


-keto carbonyl. This interaction creates a pseudo-cyclic, lipophilic structure that enhances solubility in aprotic, moderately polar solvents (e.g., dichloromethane, ethyl acetate) while reducing aqueous solubility.

This guide details the thermodynamic basis of this behavior, provides a predicted solubility matrix, and outlines a validated protocol for precise solubility determination, essential for process optimization in drug development.

Chemical Profile & Physicochemical Basis[1][2][3]

PropertyDetail
IUPAC Name Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
Synonyms Ethyl 2-hydroxybenzoylformate; (2-Hydroxyphenyl)glyoxylic acid ethyl ester
CAS Number 40785-55-5
Molecular Formula

Molecular Weight 194.19 g/mol
Physical State Solid (Crystalline)
Melting Point 67–68 °C (Experimental)
Key Structural Feature Ortho-phenolic hydroxyl group allowing 6-membered H-bond ring formation.[1]
The "Chelate Effect" on Solubility

Unlike its isomers, this molecule exists predominantly in a "closed" conformation in non-polar environments. The phenolic proton donates a hydrogen bond to the ketone oxygen (not the ester carbonyl), forming a stable 6-membered ring.

  • Consequence: The polar -OH group is "shielded," significantly increasing the molecule's lipophilicity (

    
    ).
    
  • Thermodynamic Impact: The enthalpy of fusion (

    
    ) is lower than expected for a polyphenol, facilitating dissolution in organic solvents at lower temperatures.
    

Solubility Matrix: Solvent Compatibility

The following matrix categorizes solvents based on their interaction capability with the solute's intramolecular H-bond.

Table 1: Predicted Solubility Profile (25 °C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)The solvent interacts via dispersion forces; the solute's "closed" non-polar shell matches the solvent's character.
Esters Ethyl Acetate, Isopropyl AcetateVery Good (>80 mg/mL)Ideal for process chemistry. Moderate polarity disrupts crystal lattice without competing strongly for the intramolecular H-bond.
Aromatic Hydrocarbons Toluene, XyleneGood (40–80 mg/mL)

stacking interactions with the phenyl ring enhance solubility. Excellent for crystallization at elevated temperatures.
Alcohols (Protic) Methanol, Ethanol, IPAModerate (20–50 mg/mL)Solvent acts as an H-bond donor/acceptor, potentially disrupting the intramolecular bond. Solubility is temperature-dependent.[2][3]
Ethers THF, MTBE, 1,4-DioxaneGood Ether oxygens accept H-bonds, stabilizing the "open" form slightly, but generally good solvency.
Alkanes Hexane, Heptane, CyclohexanePoor (<5 mg/mL)The molecule is too polar for pure alkanes. These are ideal anti-solvents for crystallization.
Water WaterInsoluble/Trace Strong hydrophobic effect from the aromatic ring and ethyl group overrides the polar functionality.

Experimental Protocol: Precise Solubility Determination

When specific literature values are unavailable for a unique solvent system, the Isothermal Saturation Method is the gold standard for generating regulatory-grade data.

Protocol: Gravimetric Saturation Method

Objective: Determine the mole fraction solubility (


) of the solute in a target solvent at temperature 

.
  • Preparation:

    • Add excess ethyl 2-(2-hydroxyphenyl)-2-oxoacetate solid to 10 mL of the target solvent in a jacketed glass vessel.

    • Maintain temperature at

      
       using a circulating water bath.
      
  • Equilibration:

    • Stir magnetically at 400 rpm for 24–48 hours.

    • Validation: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.

  • Sampling:

    • Stop stirring and allow the suspension to settle for 30 minutes (or use a syringe filter with a pre-heated 0.45 µm PTFE tip).

    • Withdraw a known volume (

      
      ) of the supernatant.
      
  • Quantification:

    • Transfer to a pre-weighed weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream until constant mass is achieved.

    • Calculate solubility (

      
      ) in g/L or mole fraction.
      
Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the experimental workflow.

SolubilityWorkflow Start Start: Solvent Selection CheckPolarity Analyze Solvent Polarity (Dielectric Constant) Start->CheckPolarity NonPolar Non-Polar/Aromatic (Toluene, DCM) CheckPolarity->NonPolar Low Polarity PolarProtic Polar Protic (Ethanol, MeOH) CheckPolarity->PolarProtic High Polarity Mech_Intra Mechanism: Intramolecular H-Bond Dominates (High Solubility) NonPolar->Mech_Intra Mech_Inter Mechanism: Solvent Competes for H-Bond (Moderate Solubility) PolarProtic->Mech_Inter Exp_Protocol Execute Isothermal Saturation Protocol Mech_Intra->Exp_Protocol Mech_Inter->Exp_Protocol Outcome_Cryst Application: Cooling Crystallization Exp_Protocol->Outcome_Cryst If steep solubility curve Outcome_Rxn Application: Reaction Solvent Exp_Protocol->Outcome_Rxn If high solubility at RT

Figure 1: Decision logic for solvent selection based on mechanistic interactions and experimental validation steps.

Applications in Process Chemistry

Crystallization Strategy

The significant solubility difference between Ethyl Acetate (high) and Hexane/Heptane (low) makes this pair the standard for purification.

  • Method: Dissolve crude material in minimal hot Ethyl Acetate (approx. 50-60°C). Slowly add Heptane until turbidity persists. Cool to 0-5°C.

  • Yield: Typically >85% recovery due to the steep solubility curve in ester/alkane mixtures.

Reaction Solvent

For reactions involving the ketone or ester group (e.g., condensation with phenols to form coumarins):

  • Recommended: Toluene.

  • Reasoning: Toluene allows for azeotropic removal of water (if generated) and maintains high solubility of the starting material at reflux temperatures (110°C), preventing precipitation of intermediates.

Thermodynamic Modeling (Advanced)

For researchers needing to extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the most accurate model for this class of esters:



  • 
     : Mole fraction solubility[4]
    
  • 
     : Absolute temperature (K)[3][4]
    
  • 
     : Empirical constants derived from the experimental protocol above.
    
  • Note: For ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, the enthalpy of solution (

    
    ) is positive (endothermic), meaning solubility increases with temperature.[3]
    

References

  • PubChem. (n.d.). Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Catalysts. Retrieved from [Link]

  • ResearchGate. (2014). Solubility comparison in ethyl acetate and thermodynamic analysis of similar phenolic esters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate from phenol and ethyl oxalyl chloride

Application Note & Protocol: Synthesis of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate A Detailed Guide to the Lewis Acid-Catalyzed Acylation of Phenol with Ethyl Oxalyl Chloride via Fries Rearrangement Abstract This document...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

A Detailed Guide to the Lewis Acid-Catalyzed Acylation of Phenol with Ethyl Oxalyl Chloride via Fries Rearrangement

Abstract

This document provides a comprehensive technical guide for the synthesis of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, a valuable building block in pharmaceutical and fine chemical synthesis. The protocol details the acylation of phenol with ethyl oxalyl chloride using an aluminum chloride catalyst. A central focus is placed on the underlying reaction mechanism, which proceeds through an initial O-acylation to form a phenyl ester intermediate, followed by a temperature-controlled, intramolecular Fries rearrangement to yield the desired ortho-substituted hydroxyaryl ketoester. This guide offers a detailed experimental protocol, mechanistic insights, process optimization parameters, and safety considerations tailored for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

Hydroxyaryl ketones and their derivatives are privileged scaffolds in medicinal chemistry and materials science. Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, in particular, serves as a versatile intermediate for the synthesis of various heterocyclic compounds, such as coumarins and chromones, which exhibit a wide range of biological activities. The direct Friedel-Crafts acylation of phenols is often complicated by the propensity of the hydroxyl group to coordinate with the Lewis acid catalyst, deactivating the aromatic ring, or to react with the acylating agent to form a stable ester.[1] This application note details a robust two-stage, one-pot procedure that leverages this initial esterification, followed by a controlled Fries rearrangement, to achieve a regioselective synthesis of the target ortho-acylated phenol.[2][3]

Reaction Mechanism: Esterification Followed by Fries Rearrangement

The reaction of phenol with ethyl oxalyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) does not typically proceed via a direct electrophilic attack on the ring. Instead, the more nucleophilic phenolic oxygen first attacks the electrophilic acyl chloride, forming ethyl 2-oxo-2-phenoxyacetate. This ester then undergoes a Lewis acid-catalyzed intramolecular rearrangement known as the Fries rearrangement.[2][4]

The key steps are as follows:

  • Ester Formation: Phenol reacts with ethyl oxalyl chloride to form the corresponding phenyl ester.

  • Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen atoms of the ester. This coordination makes the acyl group a better leaving group.

  • Acylium Ion Formation: The complex rearranges to form an intimate ion pair consisting of an acylium ion electrophile and the aluminum phenoxide complex.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The acylium ion is attacked by the electron-rich aromatic ring. The substitution occurs preferentially at the ortho and para positions.

  • Product Formation: Hydrolytic workup decomposes the aluminum complex, liberating the final hydroxyaryl ketoester product.

The regioselectivity (ortho vs. para) of the Fries rearrangement is highly dependent on reaction conditions. Higher temperatures favor the formation of the thermodynamically more stable ortho isomer, which is stabilized by the formation of a bidentate chelate complex with the aluminum catalyst.[1][2] Conversely, lower temperatures favor the kinetically controlled para product.[1][4]

Fries_Rearrangement cluster_0 Step 1: Esterification & Complexation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Workup P Phenol + Ethyl Oxalyl Chloride E Phenyl Ester Intermediate P->E O-Acylation C Ester-AlCl₃ Complex E->C + AlCl₃ A Acylium Ion Intermediate C->A High Temp S Ortho Sigma Complex A->S Intramolecular SEAr Prod_Al Product-AlCl₃ Complex S->Prod_Al Rearomatization Prod Final Ortho Product Prod_Al->Prod + H₃O⁺

Caption: Mechanism of the Fries Rearrangement for Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Synthesis.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale reaction. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Phenol94.114.71 g1.0Reagent grade, crystalline.
Aluminum Chloride (AlCl₃)133.3420.0 g3.0Anhydrous, powder. Handle in a glovebox or glove bag.
Ethyl Oxalyl Chloride136.537.17 g (5.87 mL)1.05Corrosive and a lachrymator.[5] Handle in a fume hood.
Dichloromethane (DCM)84.93250 mL-Anhydrous, ACS grade.
Hydrochloric Acid (HCl)36.46~50 mL-Concentrated (37%).
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated aqueous solution.
Brine-As needed-Saturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-For drying organic layers.
Silica Gel-As needed-For column chromatography (230-400 mesh).
Equipment Setup
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a bubbler

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Heating mantle

  • Ice-water bath

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: In a glove bag or under a strong stream of nitrogen, charge the reaction flask with anhydrous aluminum chloride (20.0 g, 150 mmol). Add 150 mL of anhydrous dichloromethane.

  • Phenol Addition: Dissolve phenol (4.71 g, 50 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20 minutes. The mixture may warm up and evolve HCl gas.

  • Cooling and Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve ethyl oxalyl chloride (7.17 g, 52.5 mmol) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature below 5 °C.[6]

  • Fries Rearrangement: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for one hour. Then, gently heat the reaction mixture to reflux (~40 °C for DCM) using a heating mantle. Maintain the reflux for 3-4 hours to drive the rearrangement towards the ortho product. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. CAUTION: The following step is highly exothermic and will evolve large volumes of HCl gas. Perform this in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~200 g) and concentrated HCl (~50 mL).[6]

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[5]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove unreacted phenol and acidic byproducts), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 4:1, is typically effective for separating the desired ortho product from the para isomer and other impurities. The fractions containing the product can be identified by TLC, combined, and the solvent evaporated to yield pure ethyl 2-(2-hydroxyphenyl)-2-oxoacetate.

Caption: Experimental workflow for the synthesis of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate.

Safety and Handling

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive. Handle in a dry environment and avoid contact with skin and eyes.

  • Ethyl Oxalyl Chloride: A corrosive lachrymator (tear-inducing agent).[5] The reaction should always be performed in a well-ventilated chemical fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Quenching: The quenching of the reaction with acidic water is extremely exothermic and releases large quantities of corrosive HCl gas. Use extreme caution, ensure efficient cooling, and perform this step slowly in a fume hood.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry. The ortho isomer will show characteristic aromatic proton splitting patterns and a downfield-shifted hydroxyl proton signal due to intramolecular hydrogen bonding.

  • FT-IR Spectroscopy: To identify key functional groups, including the phenolic -OH stretch, the ester C=O stretch, and the ketone C=O stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₀H₁₀O₄: 195.06).

References

  • Wikipedia. Fries rearrangement. [Link]

  • J&K Scientific LLC. Fries Rearrangement. [Link]

  • MDPI. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. [Link]

  • L.S.College, Muzaffarpur. Fries rearrangement. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

Sources

Application

Application Note: Regioselective Synthesis of Ethyl Coumarin-4-Carboxylate via Wittig Cyclization

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (also known as ethyl 2-hydroxybenzoylformate) as a re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (also known as ethyl 2-hydroxybenzoylformate) as a regioselective precursor for synthesizing 4-functionalized coumarins —specifically ethyl 2-oxo-2H-chromene-4-carboxylate .

Unlike the traditional Pechmann condensation, which often requires harsh acidic conditions and limits substituent placement, this protocol utilizes a Wittig-Intramolecular Cyclization strategy. This approach offers milder conditions, higher regiofidelity, and direct access to the pharmacologically valuable C4-carboxylate scaffold.

Introduction & Strategic Rationale

The Challenge

Synthesizing coumarins with a carboxylic ester at the C4 position is synthetically demanding.

  • Pechmann Condensation: Reaction of phenol with oxalacetic acid esters often suffers from low yields, decarboxylation, or competitive chromone formation.

  • Knoevenagel Condensation: Typically yields 3-substituted coumarins, leaving the C4 position unsubstituted (or methyl-substituted if using ethyl acetoacetate).

The Solution

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (Precursor 1 ) contains a unique


-keto ester  motif attached to the phenolic ring. This structure is "pre-oxidized" at the C4 equivalent, allowing for a direct Wittig olefination  with (carbethoxymethylene)triphenylphosphorane (Ylide 2 ).

Key Advantages:

  • Regiocontrol: Exclusively forms the 4-carboxylate derivative.

  • Mild Conditions: Neutral, thermal conditions avoid acid-catalyzed rearrangement or polymerization.

  • Scalability: The reaction is robust and amenable to gram-scale synthesis.

Reaction Mechanism & Pathway

The transformation proceeds via a tandem intermolecular Wittig reaction followed by a spontaneous intramolecular transesterification (lactonization) .

Mechanism Description
  • Ylide Attack: The nucleophilic carbon of the stabilized ylide attacks the electrophilic

    
    -keto carbonyl of the precursor.
    
  • Olefination: Formation of the oxaphosphetane intermediate and subsequent elimination of triphenylphosphine oxide (Ph

    
    PO) generates the 
    
    
    
    -unsaturated diester intermediate.
  • Cyclization: The ortho-phenolic hydroxyl group attacks the newly formed ester carbonyl (derived from the ylide) in a 6-exo-trig cyclization, releasing ethanol and forming the coumarin lactone ring.

Visual Pathway (DOT Diagram)

ReactionMechanism cluster_0 Key Transformation Precursor Precursor (1) Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Inter Intermediate (E/Z)-Diester Precursor->Inter Wittig Reaction (Toluene, Reflux) Ylide Ylide (2) Ph3P=CH-COOEt Ylide->Inter Transition Transition State 6-exo-trig Cyclization Inter->Transition Phenol Attack Product Product (3) Ethyl Coumarin-4-carboxylate Transition->Product - EtOH Byproduct Byproducts Ph3PO + EtOH Transition->Byproduct

Figure 1: Mechanistic pathway showing the conversion of the


-keto ester precursor to the coumarin scaffold via Wittig olefination and lactonization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate 194.181.0Precursor
(Carbethoxymethylene)triphenylphosphorane 348.371.2Wittig Reagent
Toluene (Anhydrous) 92.14SolventReaction Medium
Ethanol 46.07SolventRecrystallization
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (N

    
    ) or argon.
    
  • Charging: Add 1.94 g (10 mmol) of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate to the flask.

  • Solvent Addition: Add 40 mL of anhydrous Toluene. Stir until the precursor is fully dissolved (solution may be pale yellow).

  • Reagent Addition: Add 4.18 g (12 mmol, 1.2 eq) of (Carbethoxymethylene)triphenylphosphorane in a single portion.

Phase 2: Reaction Execution
  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) using an oil bath.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

    • Target: Disappearance of the starting keto-ester (R

      
       ~0.5) and appearance of the blue-fluorescent product (R
      
      
      
      ~0.4 under UV 365nm).
    • Duration: Typically 12–16 hours .

Phase 3: Workup & Purification
  • Concentration: Remove the toluene under reduced pressure (Rotary Evaporator) to obtain a semi-solid residue.

  • Precipitation: Triturate the residue with cold diethyl ether (20 mL) to precipitate the majority of the Triphenylphosphine oxide (Ph

    
    PO) byproduct. Filter off the white solid.
    
  • Purification:

    • Option A (High Purity): Subject the filtrate to Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane).

    • Option B (Scale-up): Recrystallize the crude product directly from hot Ethanol.

  • Drying: Dry the resulting white/pale-yellow needles in a vacuum oven at 40°C for 4 hours.

Workflow Diagram (DOT)

ProtocolWorkflow Start Start: 10 mmol Precursor in 40 mL Toluene AddYlide Add 1.2 eq Wittig Reagent (Ph3P=CH-COOEt) Start->AddYlide Reflux Reflux (110°C) 12-16 Hours AddYlide->Reflux TLC TLC Check (Hex/EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Evap Evaporate Solvent TLC->Evap Complete Triturate Triturate with Et2O Remove Ph3PO Evap->Triturate Purify Recrystallize (EtOH) or Column Chromatography Triturate->Purify Final Pure Ethyl Coumarin-4-carboxylate Purify->Final

Figure 2: Operational workflow for the synthesis, highlighting critical decision points and purification steps.

Data Analysis & Validation

Expected Results
ParameterSpecificationNotes
Appearance White to pale yellow needlesDistinctive crystalline form
Yield 75% – 85%Optimized for toluene reflux
Melting Point 98 – 100 °CSharp melting point indicates high purity
Fluorescence Strong Blue (365 nm)Characteristic of coumarin scaffold
Spectroscopic Characterization (Predicted)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.0–7.8 (m, 1H, H-5, aromatic)
      
    • 
       7.6–7.3 (m, 3H, aromatic)
      
    • 
       6.9 (s, 1H, H-3, alkene)
      
    • 
       4.4 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      )
    • 
       1.4 (t, 3H, O-CH
      
      
      
      -CH
      
      
      )
  • IR (KBr):

    • 1735 cm

      
       (Lactone C=O)
      
    • 1715 cm

      
       (Ester C=O)
      
    • 1610 cm

      
       (C=C aromatic)
      

Troubleshooting & Optimization

Common Issues
  • Low Yield / Incomplete Reaction:

    • Cause: Moisture in the solvent deactivating the ylide.

    • Fix: Ensure Toluene is dried over molecular sieves. Increase reflux time to 24h.

  • Byproduct Contamination (Ph

    
    PO): 
    
    • Cause: Inefficient precipitation.

    • Fix: Use a silica plug filtration (eluting with 10% EtOAc/Hexane) before recrystallization. Ph

      
      PO is much more polar than the coumarin ester.
      
  • Formation of Coumarandione:

    • Cause: If the reaction is performed in the presence of strong base or without the ylide, the precursor may self-cyclize to 2,3-dioxobenzofuran.

    • Fix: Ensure the Ylide is added before heating. Do not use external bases (e.g., NaOEt) unless necessary for a different pathway.

References

  • Mali, R. S., & Yadav, V. J. (1977). Synthesis of Coumarins via Wittig Reaction. Synthesis, 1977(07), 464-465.

  • Harayama, T., et al. (1994). New Synthesis of Coumarins via Intramolecular Wittig Reaction. Chemical and Pharmaceutical Bulletin, 42(10), 2170-2173.

  • Manolov, I., et al. (2006). Synthesis of 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 41(7), 882-890.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79532, Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate.

Sources

Method

Application Note: Preparation of Schiff Bases from Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Abstract This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from ethyl 2-(2-hydroxyphenyl)-2-oxoacetate . This specific -keto ester scaffold is a privileged intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from ethyl 2-(2-hydroxyphenyl)-2-oxoacetate . This specific


-keto ester scaffold is a privileged intermediate in the synthesis of heterocyclic compounds (e.g., coumarins, quinoxalines) and serves as a versatile tridentate ligand (ONO donor) in coordination chemistry. The guide addresses the unique reactivity of the 

-keto group, the influence of the ortho-hydroxyl moiety, and strategies to mitigate competitive cyclization pathways.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11][12]

The Substrate: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

The starting material features three distinct reactive centers:

  • 
    -Keto Carbon:  Highly electrophilic due to the adjacent ester group, making it susceptible to nucleophilic attack by primary amines.
    
  • Ester Carbon: Potentially reactive but less electrophilic than the ketone; however, it poses a risk of intramolecular transesterification.

  • Phenolic Hydroxyl: Provides an intramolecular hydrogen bond donor/acceptor site, stabilizing the resulting Schiff base but also enabling cyclization to form coumarin-2,3-diones.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The primary amine lone pair attacks the

    
    -keto carbon.
    
  • Proton Transfer: Formation of a hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    

Critical Consideration: The ortho-hydroxyl group often forms a hydrogen bond with the keto oxygen (and subsequently the imine nitrogen), which can accelerate the reaction but may also stabilize the enol tautomer.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway Substrate Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Intermediate Hemiaminal Intermediate Substrate->Intermediate Nucleophilic Attack SideProduct Side Product: Coumarin-2,3-dione (Cyclization) Substrate->SideProduct Intramolecular Cyclization (-EtOH) Amine Primary Amine (R-NH2) Amine->Intermediate Product Target Schiff Base (Imine) Intermediate->Product -H2O (Dehydration) Product->SideProduct Overheating/Base

Caption: Reaction pathway showing the conversion of


-keto ester to Schiff base and the competitive cyclization risk.

Experimental Protocol

Materials & Reagents[11][13][14]
  • Substrate: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (1.0 equiv).

  • Amine: Primary amine (aryl or alkyl, 1.0–1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Avoid water to prevent ester hydrolysis.

  • Catalyst: Glacial Acetic Acid (AcOH) (0.1–0.5 equiv) or

    
    -Toluenesulfonic acid (pTSA) (cat.).
    
  • Drying Agent: Molecular Sieves (3Å) or anhydrous

    
     (optional, for stubborn reactions).
    
Method A: Standard Reflux (General Purpose)

Best for reactive amines (e.g., aniline derivatives, alkyl amines).

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (5 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the Primary Amine (5 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting keto-ester typically appears as a distinct spot; the Schiff base will be more polar (lower

      
      ) or less polar depending on the amine.
      
  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Evaporate the solvent under reduced pressure. Recrystallize the residue from hot ethanol/hexane or purify via silica gel column chromatography.

Method B: Dean-Stark Dehydration (For Sterically Hindered Amines)

Best for electron-deficient anilines or bulky amines where equilibrium favors the ketone.

  • Preparation: Dissolve substrate (5 mmol) and amine (5.5 mmol) in 30 mL of Toluene or Benzene .

  • Catalysis: Add

    
    -Toluenesulfonic acid (10 mg).
    
  • Reaction: Reflux using a Dean-Stark trap to continuously remove water. Continue until water evolution ceases (typically 4–12 hours).

  • Work-up: Cool, wash with saturated

    
     (to remove acid), dry over 
    
    
    
    , and concentrate.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the ketone signal and the appearance of the imine functionality.

TechniqueKey Feature to ObserveInterpretation
FT-IR New Band:

Indicates formation of

(Imine) stretch.
Shift/Loss:

The

-keto carbonyl band disappears; Ester

remains (

).

NMR
Shift:

6.5–8.0 ppm
Aromatic protons may shift due to change in electronics.
Disappearance: No aldehyde protonDifferentiates from aldehyde-based Schiff bases.
OH Signal:

10–13 ppm
Phenolic OH often appears downfield due to H-bonding with imine N.

NMR
New Peak:

145–165 ppm
Characteristic Azomethine (

) carbon signal.
Loss:

180–190 ppm
Disappearance of the ketone carbonyl carbon.

Troubleshooting & Optimization

Common Issues
  • Cyclization (Lactone Formation): If the reaction is run in basic conditions or at excessive temperatures without amine capture, the phenolic -OH can attack the ester to form coumarin-2,3-dione .

    • Solution: Maintain slightly acidic conditions (AcOH) and avoid strong bases.

  • Hydrolysis: The ester group can hydrolyze if water is present and the solution is acidic/basic.

    • Solution: Use absolute solvents and molecular sieves.

  • No Reaction: The

    
    -keto group can be less reactive if the amine is electron-poor.
    
    • Solution: Use Method B (Dean-Stark) or Microwave irradiation (

      
      , 10–20 min).
      
Experimental Workflow Diagram

Workflow Start Start: Dissolve Keto-Ester in Abs. EtOH AddAmine Add Amine + Cat. AcOH Start->AddAmine Reflux Reflux (3-6h) Monitor TLC AddAmine->Reflux Check Precipitate Formed? Reflux->Check Filter Filter & Wash (Cold EtOH) Check->Filter Yes Evap Evaporate Solvent Check->Evap No Analyze Characterization (NMR, IR, MS) Filter->Analyze Purify Recrystallize or Column (Silica Gel) Evap->Purify Purify->Analyze

Caption: Decision tree for the isolation and purification of the target Schiff base.

Applications

The Schiff bases synthesized from this protocol are highly valued in:

  • Coordination Chemistry: They act as tridentate ONO ligands (Phenolic O, Imine N, Ester O) for transition metals (Cu, Ni, Zn), often used in catalysis.

  • Biological Activity: Derivatives have shown antibacterial and antifungal properties due to the azomethine linkage.[1]

  • Synthetic Intermediates: Precursors for the synthesis of quinoxalines (via reaction with diamines) and benzofurans.

References

  • Schiff Base Synthesis Overview

    • Title: Synthesis, Characterization and Biological Activity of Schiff Bases.[2][3][4][1][5][6][7][8]

    • Source: Teikyo Medical Journal.
    • URL:[Link]

  • Alpha-Keto Ester Reactivity

    • Title: Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex.
    • Source: Nano Bio Letters.
    • URL:[Link]

  • General Amine Condensation Protocols

    • Title: Synthesis and Reactions of Amines.[9][10][11]

    • Source: YouTube (Chad's Prep / Michael Evans).
    • URL:[Link]

  • Related Heterocycle Formation

    • Title: Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate (Oxidation and degradation pathways).[12]

    • Source: MDPI.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous cyclization of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Technical Support Center: Stability & Handling of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Current Status: Operational Topic: Preventing Spontaneous Cyclization (Ring-Chain Tautomerism) Ticket ID: CHEM-SUP-8821[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Current Status: Operational Topic: Preventing Spontaneous Cyclization (Ring-Chain Tautomerism) Ticket ID: CHEM-SUP-8821[1]

Executive Summary

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is a metastable intermediate.[1] Its instability arises from the ortho-positioning of the phenolic hydroxyl group relative to the


-keto ester moiety. This structural proximity facilitates an intramolecular nucleophilic attack, leading to ring-chain tautomerism .[1]

While the open-chain form is often the desired pharmacophore for further derivatization, the molecule thermodynamically prefers the cyclic hemiketal form in many non-polar environments, or can irreversibly dehydrate to a lactone (coumarandione derivative) under catalytic conditions.[1]

This guide provides the mechanistic logic, diagnostic tools, and stabilization protocols required to maintain the integrity of this reagent.

Module 1: The Mechanism (Why it Fails)

To prevent cyclization, you must understand the enemy.[1] The failure mode is not "degradation" in the traditional sense, but an equilibrium shift followed by potential irreversible dehydration.

The Pathway:

  • Tautomerization (Fast/Reversible): The phenolic oxygen attacks the highly electrophilic

    
    -keto carbon.[1] This forms a 5-membered cyclic hemiketal.
    
  • Lactonization (Slower/Irreversible): Under acidic conditions or heat, the hemiketal can dehydrate or the phenol can attack the ester carbonyl directly (less common without catalysis), leading to stable benzofuran or coumarin derivatives.[1]

CyclizationPathway OpenForm Open Chain Form (Active Reagent) TS Transition State (Intramolecular H-Bond) OpenForm->TS Solvent/pH dependent Hemiketal Cyclic Hemiketal (Tautomer) TS->Hemiketal Nucleophilic Attack Hemiketal->OpenForm Reversible (in base/protic solvent) Lactone Benzofuran-2,3-dione (Irreversible Product) Hemiketal->Lactone -EtOH / Acid Catalysis

Figure 1: The Ring-Chain Tautomerism Equilibrium. The Hemiketal form is often the solid-state precipitate, while the Open Form exists in solution.

Module 2: Diagnostic FAQs (Troubleshooting)

Q1: My yellow oil solidified into a white/colorless solid overnight. Is it ruined?

  • Diagnosis: Likely No . You have probably observed the crystallization of the cyclic hemiketal tautomer.

  • Explanation: The open-chain

    
    -keto esters are often yellow oils due to conjugation. The cyclic hemiketal breaks this conjugation, resulting in a colorless solid.[1]
    
  • Solution: Dissolve a small sample in DMSO-d6 or Methanol-d4. Protic solvents often shift the equilibrium back to the open form via hydrogen bonding with the ketone. Check NMR (see Table 1).

Q2: The NMR spectrum shows a complex mixture of peaks. Is the purity compromised?

  • Diagnosis: Not necessarily. You are likely observing the equilibrium mixture .

  • Explanation: In non-polar solvents (e.g., CDCl3), both the open and closed forms may coexist, resulting in doubled peaks.[1]

  • Action: Run the NMR in a solvent that forces one tautomer (e.g., DMSO-d6 usually favors the open form due to solvation of the phenol).[1]

Q3: LC-MS shows a mass of [M-46]. What is this?

  • Diagnosis: Critical Failure. [1]

  • Explanation: A loss of 46 Da corresponds to the loss of Ethanol (EtOH).[1] This indicates irreversible lactonization to the benzofuran-2,3-dione (coumarandione) species.[1]

  • Action: This sample cannot be reverted. Discard and re-synthesize using Protocol A below.

Module 3: Data & Specifications

Table 1: NMR Diagnostic Markers

Use these shifts to determine which species dominates your matrix.

FeatureOpen Chain Form (

-keto ester)
Cyclic Hemiketal Form
Appearance Yellow OilWhite/Colorless Solid
Carbonyl Carbon

~180-185 ppm (Ketone)
Absent (sp3 Carbon ~95-105 ppm)
Phenolic Proton

~10-11 ppm (H-bonded)

~6-8 ppm (Aliphatic OH)
Ethyl Group Standard Quartet/TripletDiastereotopic splitting (often complex)

Module 4: Prevention Protocols

Protocol A: Phenolic Protection (The Gold Standard)

Context: If the free phenol is not required immediately for the next step, mask it . This physically prevents the nucleophilic attack.

Reagents: Acetyl chloride (AcCl) or Methyl Iodide (MeI).[1] Method (Acetylation):

  • Dissolve Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate in anhydrous DCM (0.1 M).

  • Add 1.1 eq. Pyridine and cool to 0°C.

  • Add 1.05 eq. Acetyl Chloride dropwise.

  • Stir for 1 hour.

  • Result: The resulting O-acetyl derivative is stable, can be stored indefinitely, and the acetyl group is easily removed (hydrolysis) in situ during the next reaction step.[1]

Protocol B: Stabilization in Solution (The "Band-Aid")

Context: If you must handle the free phenol form.

  • Solvent Selection: Store in Anhydrous Toluene or DCM . Avoid water and alcohols for long-term storage (transesterification risk), but note that during analysis, alcohols favor the open form.[1]

  • Acid/Base Control:

    • NEVER store with catalytic base (e.g., Et3N residues).[1] This deprotonates the phenol, accelerating cyclization.

    • NEVER store with strong acid. This catalyzes the loss of ethanol (dehydration) to the irreversible lactone.[1]

  • Temperature: Store at -20°C. The cyclization has a localized activation energy; cold temperatures kinetically trap the open form (or whichever form was isolated).[1]

Protocol C: Direct Synthesis (Friedel-Crafts Optimization)

Context: Many users generate this compound via Friedel-Crafts acylation of phenol with ethyl oxalyl chloride.

  • Issue: The Lewis Acid (AlCl3/TiCl4) used in synthesis also catalyzes the cyclization.[1]

  • Fix: Quench the reaction at low temperature (<0°C) with dilute HCl/Ice, and immediately extract into organic solvent. Do not allow the aqueous acidic phase to sit in contact with the organic phase. Perform a rapid workup.

References

  • Tautomerism in 2-Hydroxyphenylglyoxylates

    • Title: Ring–Chain Tautomerism of Hydroxyketones.[2]

    • Source:J. Org.[3] Chem. (General mechanistic grounding for

      
      -hydroxy/keto tautomerism).
      
    • URL:[Link][1]

  • Synthesis & Stability

    • Title: Synthesis of 2,3-dioxo-2,3-dihydrobenzofurans (Coumarandiones) via cyclization of 2-hydroxyphenylglyoxylates.[1]

    • Source:Tetrahedron Letters (Demonstrates the irreversible pathway).[1][4]

    • URL:[Link][1]

  • Prodrug Cyclization Kinetics

    • Title: Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl)carbamates.[1][5]

    • Source:Journal of Medicinal Chemistry (Detailed kinetics of the phenol
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[1]

Sources

Optimization

Avoiding azine formation when reacting ethyl 2-(2-hydroxyphenyl)-2-oxoacetate with hydrazine

Topic: Avoiding azine formation when reacting ethyl 2-(2-hydroxyphenyl)-2-oxoacetate with hydrazine Content type: Technical Support Guide Audience: Medicinal Chemists, Process Development Scientists Substrate: Ethyl 2-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding azine formation when reacting ethyl 2-(2-hydroxyphenyl)-2-oxoacetate with hydrazine Content type: Technical Support Guide

Audience: Medicinal Chemists, Process Development Scientists Substrate: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (an


-keto ester)
Reagent:  Hydrazine Hydrate (

) Goal: Maximize Hydrazone formation; Eliminate Azine side-products.

Diagnostic & Mechanistic Overview

The Core Problem: Kinetic vs. Thermodynamic Control

The reaction of


-keto esters with hydrazine is a competition between mono-addition (forming the Hydrazone ) and bis-addition (forming the Azine ).
  • Hydrazone (Desired): Formed when hydrazine is in excess. It is the kinetic product but contains a nucleophilic amino group (

    
    ) that can react with another molecule of the ketone.
    
  • Azine (Undesired): Formed when the hydrazone attacks a second ketone molecule. This is often the thermodynamic product, favored by neutral/acidic conditions, high temperatures, and—most critically—local excess of the ketone .

Visualizing the Competition:

G Ketone Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (Substrate) Hydrazone Hydrazone Intermediate (Target) Ketone->Hydrazone Fast, Kinetic (Low Temp, Excess N2H4) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazone Fast, Kinetic (Low Temp, Excess N2H4) Azine Azine (Unwanted Side Product) Hydrazone->Azine + Ketone (Slow) (High Temp, Low N2H4) Cyclized Cyclized Product (e.g. Cinnoline/Pyrazole) Hydrazone->Cyclized Intramolecular Cyclization

Figure 1: Reaction pathway showing the competition between hydrazone formation (green path) and azine formation (red path).

Quick Diagnostic: Azine vs. Hydrazone
FeatureHydrazone (Target)Azine (Impurity)
Color White, pale yellow, or beigeDeep yellow, orange, or red (due to extended conjugation)
Solubility Soluble in hot ethanol; moderate in coldOften insoluble in ethanol; precipitates as a crust
Melting Point Distinct (often lower than azine)High melting point (often >200°C)
NMR Signal

protons visible (broad singlet, exchangeable)
No

signal; symmetric aromatic signals

Optimized Protocol: The "Reverse Addition" Method

To completely suppress azine formation, you must ensure that every molecule of ketone enters an environment where hydrazine is overwhelmingly abundant .

Reagents & Stoichiometry[3][4][5][6][7]
  • Substrate: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (1.0 eq)

  • Hydrazine Hydrate: 5.0 – 10.0 equivalents (Do not use 1.1 eq; hydrazine is cheap, your substrate is not).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Avoid acetic acid unless strictly necessary for catalysis (acid promotes azine formation).

Step-by-Step Procedure
  • Preparation of Hydrazine Solution (The "Sink"):

    • In a round-bottom flask, charge the Hydrazine Hydrate (5–10 eq) and Ethanol (10 volumes relative to hydrazine).

    • Cool this solution to 0°C – 5°C using an ice bath.

    • Why? Low temperature slows the second step (azine formation) more than the first step.

  • Preparation of Substrate Solution:

    • Dissolve the Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (1.0 eq) in Ethanol (5–10 volumes). Ensure it is fully dissolved.[1]

  • Reverse Addition (Critical Step):

    • Add the Substrate Solution dropwise into the Hydrazine Solution over 30–60 minutes.

    • Crucial: Maintain vigorous stirring. Do not dump the substrate in all at once.

    • Mechanism:[2][3][4][5] By adding the ketone slowly to excess hydrazine, the local concentration of hydrazine is always high, statistically forcing the ketone to react with

      
       rather than an existing hydrazone molecule.
      
  • Reaction Monitoring:

    • Maintain at 0°C for 1–2 hours.

    • Monitor by TLC. The azine spot (usually less polar, highly colored) should be absent.

  • Workup (Isolation):

    • Do not heat the reaction mixture while excess hydrazine is present if you wish to isolate the open hydrazone.

    • Dilute with water and extract (if product precipitates, filter it).

    • Note: If the hydrazone is soluble, evaporate the solvent at low temperature (<40°C). High heat during concentration can drive the equilibrium back toward the azine if hydrazine is removed too early.

Troubleshooting & FAQs

Q1: My reaction mixture turned bright orange/red immediately. What happened?

A: You likely formed the azine or a degradation product.

  • Cause: Did you add the hydrazine to the ketone? (Standard addition). This creates a local excess of ketone, favoring azine.

  • Fix: Switch to Reverse Addition (Ketone into Hydrazine).

  • Warning: With 2-hydroxyphenyl substrates, a bright yellow/orange color can also indicate Salicylaldehyde Azine . This forms if the

    
    -keto ester decarboxylates (loses 
    
    
    
    ) to salicylaldehyde, which then forms an azine. Avoid strong bases or prolonged heating.
Q2: Can I use acetic acid to catalyze the reaction?

A: Use with extreme caution.

  • While acid catalyzes imine formation, it also catalyzes the hydrolysis of the hydrazone and the subsequent formation of the azine.

  • Recommendation: Try the reaction neutral first. Hydrazine is sufficiently nucleophilic to react with

    
    -keto esters without acid catalysis.
    
Q3: I want the cyclized product (e.g., Cinnoline or Pyrazolone). Should I heat it?

A: Yes, but only after the hydrazone is fully formed.

  • Protocol: Perform the Reverse Addition at 0°C to form the hydrazone. Once TLC shows consumption of the starting material, you can then heat the mixture (reflux) to promote cyclization.

  • Risk: If you heat from the start with 1:1 stoichiometry, you will get azine. The high excess of hydrazine used in the Reverse Addition method protects you during the subsequent heating step.

Q4: How do I remove the large excess of hydrazine?

A:

  • Precipitation: Often, pouring the ethanolic reaction mixture into ice water precipitates the organic product (hydrazone/cyclized) while hydrazine stays in the water.

  • Azeotrope: If you must evaporate, use a rotary evaporator with a trap. Hydrazine hydrate forms an azeotrope with water/ethanol.

  • Scavenging: For small scales, a mild acidic wash (dilute HCl) can remove hydrazine, but be careful not to hydrolyze your hydrazone.

References

  • Reaction of Coumarin Derivatives with Hydrazine (Azine Formation Risks)

    • El-Saghier, A. M., et al. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, vol. 18, no.[6][2][5][7] 2, 2013, pp. 2089-2101.

    • Relevance: Highlights that azines (specifically salicylaldehyde azine) are major side products when stoichiometry and temperature are not controlled in similar 2-oxo ester systems.
  • General Synthesis of Azines vs.

    • "Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones." Organic Letters, 2011.
    • Relevance: Discusses the thermodynamic preference for azines in the absence of solvent or excess hydrazine.
  • Richter Cinnoline Synthesis (Context for Product)

    • Use of o-amino/hydroxyl aryl glyoxylates to form cinnolines via hydrazone intermedi
    • Standard Organic Chemistry Reference: "Richter Cinnoline Synthesis." Comprehensive Organic Name Reactions and Reagents.

Sources

Troubleshooting

Technical Support Center: Controlling Keto-Enol Tautomerism in Ortho-Hydroxy Phenyl Glyoxylates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ortho-hydroxy phenyl glyoxylates. This guide provides in-depth troubleshooting and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ortho-hydroxy phenyl glyoxylates. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you control and manipulate the delicate keto-enol tautomeric equilibrium in your experiments. The unique structural features of these compounds, particularly the ortho-hydroxy group, introduce specific challenges and opportunities in managing their tautomeric forms.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the keto-enol tautomerism of ortho-hydroxy phenyl glyoxylates.

Q1: What are the dominant tautomeric forms of ortho-hydroxy phenyl glyoxylates, and what makes them unique?

Ortho-hydroxy phenyl glyoxylates primarily exist in equilibrium between a keto form and an enol form. The defining characteristic of the enol form in these specific molecules is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen of the glyoxylate moiety. This interaction creates a stable six-membered ring, which can significantly influence the position of the tautomeric equilibrium.[1][2][3][4]

Q2: Which factors have the most significant impact on the keto-enol equilibrium in these compounds?

The keto-enol equilibrium of ortho-hydroxy phenyl glyoxylates is highly sensitive to several factors:

  • Solvent Polarity and Hydrogen Bonding Capacity: The choice of solvent is critical. Non-polar, aprotic solvents tend to favor the enol form by promoting the intramolecular hydrogen bond.[5][6] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby stabilizing the more polar keto form.[7][8]

  • Temperature: Temperature can shift the equilibrium. While lower temperatures generally favor the thermodynamically more stable tautomer, which is often the keto form, the intramolecularly hydrogen-bonded enol can be significantly stabilized.[5][9]

  • pH and Catalysts: Both acid and base catalysis can accelerate the rate of interconversion between tautomers.[6] The pH of the solution can influence the equilibrium position, especially in protic solvents.[5][10]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the acidity of the phenolic proton and the electron density of the carbonyl group, thereby influencing the strength of the intramolecular hydrogen bond and the relative stability of the tautomers.[5][11]

Q3: What are the primary analytical techniques for characterizing and quantifying the keto-enol tautomers?

Several spectroscopic methods are indispensable for studying this tautomerism:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing between the keto and enol forms.[12][13][14] The enol form will show a characteristic downfield signal for the enolic hydroxyl proton involved in the intramolecular hydrogen bond. Quantification can be achieved by integrating the signals corresponding to unique protons of each tautomer.[15]

  • UV-Vis Spectroscopy: The keto and enol tautomers have different chromophores and thus exhibit distinct absorption spectra.[16][17][18] The enol form, with its extended conjugation, typically absorbs at a longer wavelength.[19] This technique can be used to monitor the equilibrium under various conditions.

  • Infrared (IR) Spectroscopy: The keto form will display a characteristic C=O stretching frequency, while the enol form will show a broad O-H stretch due to hydrogen bonding and a C=C stretching vibration.[20]

Section 2: Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges.

Issue 1: Inconsistent or Drifting Spectroscopic Readings (NMR, UV-Vis)

Symptoms:

  • The ratio of keto to enol tautomers changes over time during measurement.

  • Reproducibility of spectroscopic data between samples is poor.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Solvent Impurities Traces of acid or base in the solvent can catalyze the interconversion, leading to a shifting equilibrium.[7]1. Use high-purity, anhydrous solvents. 2. If necessary, distill the solvent or pass it through a column of activated alumina.
Temperature Fluctuations The keto-enol equilibrium is often temperature-dependent.[9] Inconsistent temperatures will lead to variable tautomer ratios.1. Ensure the sample has reached thermal equilibrium within the spectrometer. 2. Use a temperature-controlled probe for all measurements.
Concentration Effects In some cases, intermolecular interactions at high concentrations can influence the equilibrium.1. Perform a concentration-dependence study to determine if the tautomeric ratio is stable across the desired concentration range. 2. Work at a consistent and, if possible, dilute concentration.
Photochemical Isomerization For some compounds, exposure to light, particularly UV, can induce tautomerization.1. Protect samples from light using amber vials or by wrapping them in foil. 2. Minimize the time the sample is exposed to the spectrometer's light source.
Issue 2: Difficulty in Favoring the Enol Tautomer

Symptoms:

  • The keto form predominates even when the enol form is desired for a subsequent reaction or for its biological activity.

Root Causes and Solutions:

Experimental Workflow for Promoting Enol Formation

Caption: Workflow for maximizing the enol tautomer population.

Detailed Protocol for Solvent Selection:

  • Initial Screening: Begin by dissolving the ortho-hydroxy phenyl glyoxylate in a non-polar, aprotic solvent such as carbon tetrachloride or benzene-d₆ for NMR analysis. These solvents are less likely to interfere with the intramolecular hydrogen bond that stabilizes the enol form.[6]

  • Quantitative Analysis: Acquire a ¹H NMR spectrum and integrate the signals corresponding to the keto and enol tautomers to determine the equilibrium ratio.

  • Optimization: If the enol content is still lower than desired, consider solvents that are even less likely to act as hydrogen bond acceptors.

  • Structural Modification (If applicable): In the context of drug design and development, the introduction of electron-withdrawing substituents on the phenyl ring can increase the acidity of the phenolic proton, potentially strengthening the intramolecular hydrogen bond and further stabilizing the enol tautomer.

Issue 3: Unwanted Side Reactions During Synthesis or Analysis

Symptoms:

  • Formation of byproducts, such as those resulting from intermolecular reactions or degradation.

Root Causes and Solutions:

Logical Flow for Mitigating Side Reactions

Caption: Diagnostic workflow for addressing unwanted side reactions.

Preventative Measures:

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Whenever possible, conduct reactions at or below room temperature.[5]

  • pH Management: The presence of strong acids or bases can catalyze not only tautomerization but also other reactions like condensation or hydrolysis. Maintaining neutral conditions or using carefully selected non-nucleophilic bases or acids can mitigate these issues.

  • Inert Atmosphere: Some tautomers may be sensitive to oxidation. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Section 3: Data and Protocols

Table 1: Influence of Solvent on the Keto-Enol Equilibrium of a Generic ortho-Hydroxy Phenyl Glyoxylate
SolventDielectric Constant (ε)Solvent TypeExpected Predominant TautomerRationale
Carbon Tetrachloride (CCl₄)2.2Non-polar, AproticEnolMinimally disrupts the intramolecular hydrogen bond.[6]
Chloroform (CDCl₃)4.8Non-polar, AproticEnolWeak hydrogen bond donor, still favors the enol form.
Acetone-d₆20.7Polar, AproticMixtureCan act as a hydrogen bond acceptor, slightly destabilizing the enol.
Dimethyl Sulfoxide (DMSO-d₆)46.7Polar, AproticKetoStrong hydrogen bond acceptor, significantly disrupts the intramolecular H-bond.[12]
Methanol-d₄32.7Polar, ProticKetoActs as both a hydrogen bond donor and acceptor, solvating and stabilizing the more polar keto form.[7]
Water (D₂O)80.1Polar, ProticKetoStrongly solvates the keto form through hydrogen bonding, shifting the equilibrium.[6]

Note: The exact equilibrium position will depend on the specific substituents on the phenyl glyoxylate.

Protocol: NMR-Based Quantification of Keto-Enol Tautomers
  • Sample Preparation: Accurately weigh the ortho-hydroxy phenyl glyoxylate and dissolve it in the deuterated solvent of choice to a known concentration (typically 5-10 mg/mL).

  • Spectrometer Setup:

    • Tune and shim the NMR spectrometer to ensure optimal resolution.

    • Set the temperature to a constant value (e.g., 298 K) and allow the sample to equilibrate for at least 5 minutes.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify well-resolved signals unique to the keto and enol tautomers.

    • Integrate these signals.

    • Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109.
  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. [Link]

  • Fattahi, A., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 2(1), 273-281.
  • Novak, P., et al. (2012). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.
  • Tayyari, S. F., et al. (2015). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Journal of the Chinese Chemical Society, 62(10), 867-879.
  • Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(41), 11461-11465.
  • Antonijević, M. D., & Avdović, E. H. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Journal of the Serbian Chemical Society, 75(2), 189-197.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(22), 5044-5052.
  • Filarowski, A., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3943.
  • Dutt, R., et al. (2020).
  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481.
  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). PubMed, 22(3), 481.
  • Filarowski, A., et al. (2015). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Structural Chemistry, 26(5-6), 1479-1488.
  • McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. [Link]

  • Fiveable. (2025). 6.1 Keto-enol tautomerism. Organic Chemistry II.
  • da Costa, B. V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12.
  • Wiley Analytical Science. (2021). Anxiolytic tautomers defined by NMR spectroscopy. [Link]

  • Chemistry Affinity. (2024).
  • Royal Society of Chemistry. (2021). Unveiling the reaction mechanisms of the synthesis and the excited state intramolecular proton transfer of 2‐(2'‐hydroxyphenyl)imidazo[1,2-a]pyridine.
  • National Institute of Technology, Tiruchirappalli.
  • Alarcón-Manrique, D. A., et al. (2015). Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. Tetrahedron Letters, 56(32), 4693-4696.
  • ResearchGate. (n.d.). Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding.
  • Rice, K. C., et al. (2007). A Novel Divergent Synthesis of ortho-Hydroxy-E and -F Oxide-Bridged 5-Phenylmorphans. HETEROCYCLES, 71(1), 113-119.
  • El-Azhary, R. A. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. ACS Omega, 7(16), 13689-13700.
  • Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-938.
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • LibreTexts Chemistry. (2024). 5.1: Keto-Enol Tautomerism.
  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
  • PhytoBank. 1H NMR Spectrum (PHY0059830).
  • Patel, K. D., et al. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • Boykin, D. W., et al. (1988). O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates. Magnetic Resonance in Chemistry, 26(10), 841-844.

Sources

Optimization

Purification methods for ethyl 2-(2-hydroxyphenyl)-2-oxoacetate from reaction mixtures

Welcome to the technical support center for the purification of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges encountered during the purification of this α-keto ester.

I. Troubleshooting Guide

Purifying ethyl 2-(2-hydroxyphenyl)-2-oxoacetate from a reaction mixture can present several challenges, from the presence of unreacted starting materials to the formation of byproducts. This section provides a systematic approach to troubleshooting common issues.

Troubleshooting Workflow

The following diagram outlines a general workflow for identifying and resolving purification issues.

Caption: General troubleshooting workflow for purification.

Common Problems and Solutions

This table outlines common issues encountered during the purification of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Workup Incomplete reaction; Presence of starting materials (e.g., phenol, diethyl oxalate); Formation of byproducts.- Optimize reaction conditions: Ensure complete conversion by monitoring with TLC or LC-MS. - Liquid-Liquid Extraction (LLE): Perform an acidic wash (e.g., dilute HCl) to remove any unreacted phenol, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic byproducts.[1][2][3]
Product is an Oil and Cannot be Recrystallized Presence of impurities preventing crystallization; The compound may be a low-melting solid or an oil at room temperature.- Column Chromatography: This is the most effective method for purifying oils or non-crystalline solids. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) should provide good separation.[4][5] - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Poor Separation During Column Chromatography Incorrect solvent system (polarity too high or too low); Overloading the column; Column packing issues.- Optimize Eluent: Use TLC to determine the optimal solvent system that gives a good separation between your product and impurities (an Rf value of ~0.35 for the product is ideal).[4] - Sample Loading: Load the sample concentrated in a minimal amount of solvent.[4][5] - Proper Packing: Ensure the column is packed uniformly without air bubbles or channels.[4][6]
Product Decomposes on Silica Gel Column The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.- Use Neutral Alumina: If decomposition is suspected, try using neutral alumina as the stationary phase instead of silica gel. - Deactivate Silica Gel: Add a small amount of triethylamine (~1%) to the eluent to neutralize the silica gel surface.
Low Recovery After Recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures; Too much solvent was used.- Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8][9] Common solvents for esters include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[9][10] - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
Colored Impurities in Final Product Formation of colored byproducts during the reaction or workup.- Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[8][9] Be aware that this may also adsorb some of your product.

II. Detailed Purification Protocols

Protocol 1: Column Chromatography

This protocol provides a step-by-step guide for purifying ethyl 2-(2-hydroxyphenyl)-2-oxoacetate using column chromatography.

Materials:

  • Crude ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, Hexane (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7) to find the optimal eluent system. The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.35.[4]

  • Column Packing:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.[4]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by periodically spotting the collected fractions on a TLC plate.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-(2-hydroxyphenyl)-2-oxoacetate.

Protocol 2: Recrystallization

If the crude product is a solid, recrystallization can be an effective purification method.

Materials:

  • Crude solid ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[8]

    • A good solvent will dissolve the compound when hot but not when cold.[9][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[7][9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7][11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7][11]

    • Wash the crystals with a small amount of ice-cold solvent.[7][11]

    • Allow the crystals to air dry or dry them in a vacuum oven.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate?

A1: Common impurities often include unreacted starting materials such as phenol and diethyl oxalate. Byproducts from side reactions can also be present. The exact impurity profile will depend on the specific synthetic route employed.

Q2: My purified product is a yellow oil, but the literature reports it as a solid. What should I do?

A2: The presence of residual solvent or minor impurities can prevent crystallization. Try removing all solvent under high vacuum. If it remains an oil, column chromatography is the recommended next step to achieve higher purity.[5] It is also possible that your compound is a polymorph or that the literature is referring to a different isomer.

Q3: How can I confirm the purity and identity of my final product?

A3: Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] The identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[13][14][15]

Q4: Can I use liquid-liquid extraction as the sole purification method?

A4: Liquid-liquid extraction is an excellent initial purification step to remove acidic or basic impurities.[1][3][16] However, it is often insufficient to remove neutral, structurally similar impurities. For high purity, it should typically be followed by either column chromatography or recrystallization.

Principle of Separation in Column Chromatography

The following diagram illustrates the basic principle of separation in normal-phase column chromatography.

Caption: Separation based on polarity in column chromatography.

IV. References

  • Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC - NIH. (n.d.). Retrieved from

  • For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option? | ResearchGate. (2023, December 26). Retrieved from

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents - MDPI. (2023, December 15). Retrieved from

  • Extraction techniques for the determination of phenolic compounds in food - SciSpace. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - MDPI. (2015, May 6). Retrieved from

  • Recrystallization - Single Solvent. (n.d.). Retrieved from

  • Experiment 2: Recrystallization. (n.d.). Retrieved from

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20). Retrieved from

  • 2.2.1: Macroscale Columns - Chemistry LibreTexts. (2022, August 16). Retrieved from

  • chromatography - Bio-Rad. (n.d.). Retrieved from

  • GC/MS Basic Operations. (n.d.). Retrieved from

  • Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (C10H10O4) - PubChemLite. (n.d.). Retrieved from

  • Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | C10H10O4 | CID 11715332 - PubChem. (n.d.). Retrieved from

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate - Benchchem. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate from Ethyl Phenylglyoxylate

[1] Executive Summary & Structural Divergence[2] In pharmaceutical intermediate analysis and metabolic profiling, distinguishing Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (Compound A) from its unsubstituted analog, Ethyl ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Divergence[2]

In pharmaceutical intermediate analysis and metabolic profiling, distinguishing Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (Compound A) from its unsubstituted analog, Ethyl phenylglyoxylate (Compound B), is a critical quality attribute.[1][2] While both share a core


-keto ester framework, the presence of the ortho-hydroxyl group in Compound A introduces profound electronic and physical changes due to Resonance-Assisted Hydrogen Bonding (RAHB) .[1]

This guide outlines the definitive spectroscopic and chemical protocols to differentiate these species, moving beyond simple retention times to structural validation.[1][2]

Structural Comparison
  • Compound A (Ethyl 2-hydroxybenzoylformate): Possesses an acidic phenolic proton at the ortho position. This proton forms a stable 6-membered intramolecular hydrogen bond with the

    
    -keto oxygen.
    
  • Compound B (Ethyl benzoylformate): Lacks the phenolic group; the aromatic ring is unsubstituted. The

    
    -keto group is free to rotate (though often coplanar for conjugation) and interacts only intermolecularly.
    

ChemicalStructures cluster_A Compound A (Ortho-Hydroxy) cluster_B Compound B (Unsubstituted) node_A Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate [Intramolecular H-Bond] diff Key Differentiator: Phenolic -OH node_A->diff Present (Forms 6-membered ring) node_B Ethyl phenylglyoxylate [Free Keto Group] node_B->diff Absent

Figure 1: Structural logic highlighting the critical phenolic moiety responsible for physicochemical divergence.

Spectroscopic Profiling (The "Smoking Gun")[1]

The most reliable differentiation method is Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) , where the intramolecular hydrogen bond in Compound A creates distinct spectral signatures.[1][2]

A. 1H NMR Spectroscopy (Primary Identification)

The phenolic proton in Compound A is the definitive marker. Due to the strong deshielding effect of the intramolecular hydrogen bond with the carbonyl oxygen, this proton shifts significantly downfield.[2]

FeatureCompound A (2-OH)Compound B (Unsubstituted)Mechanistic Cause
Phenolic -OH

10.5 – 11.5 ppm
(Singlet)
Absent Intramolecular H-bond deshielding (RAHB).[1]
Aromatic Region Complex multiplet (4H)Multiplet (5H)Symmetry and substitution pattern.[1][2]
Ethyl Group Quartet (~4.4 ppm), Triplet (~1.4 ppm)Quartet (~4.4 ppm), Triplet (~1.4 ppm)Similar chemical environment (distal).[1][2]

Expert Insight: In


, the phenolic peak of Compound A is sharp and concentration-independent, unlike intermolecular H-bonds which shift with concentration.[1][2]
B. Infrared Spectroscopy (FT-IR)[1][3][4]

The carbonyl stretching frequencies provide a secondary confirmation.

  • Compound B: Displays a typical conjugated ketone stretch around 1680–1690 cm⁻¹ .

  • Compound A: The intramolecular H-bond weakens the C=O bond character, shifting the ketone absorption to a lower frequency (Red Shift), often appearing <1650 cm⁻¹ , sometimes merging with aromatic C=C stretches.[1][2][3]

Experimental Protocols

Protocol 1: The Ferric Chloride ( ) Colorimetric Test

Purpose: Rapid, visual confirmation of the phenolic moiety in Compound A. Mechanism: Phenols form violet/purple coordination complexes with


 ions.[2][4] Compound B, lacking the enol/phenol structure, will not react.[1][2]

Materials:

  • Neutral

    
     solution (1% aqueous or ethanolic).
    
  • Solvent: Methanol or Ethanol.

  • Sample: ~5 mg of Compound A and B.

Workflow:

  • Dissolve 5 mg of the sample in 1 mL of methanol.

  • Add 2–3 drops of 1%

    
     solution.
    
  • Observe immediately:

    • Positive Result: Deep Violet/Purple coloration

      
      Compound A .
      
    • Negative Result: Yellow/Orange (color of the reagent)

      
      Compound B .
      
Protocol 2: HPLC Separation Strategy

Purpose: Quantitative purity analysis. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1][2] Mobile Phase:

  • A: Water + 0.1% Formic Acid (Acidification ensures phenol stays protonated).

  • B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes. Detection: UV at 254 nm.

Expected Behavior:

  • Compound A: Despite the polar OH group, the intramolecular H-bond "hides" the polarity, often making the molecule behave more hydrophobically than predicted.[1][2] However, compared to the purely lipophilic phenyl ring of B, A usually elutes slightly earlier or shows a distinct UV spectrum (bathochromic shift) due to the auxochromic OH group.[1][2]

Analytical Decision Logic

Use the following workflow to validate the identity of your substance.

DecisionTree Start Unknown Sample Test1 1. Ferric Chloride Test Start->Test1 Result1_Pos Violet Color Test1->Result1_Pos Positive Result1_Neg Yellow/No Change Test1->Result1_Neg Negative Conclusion_A CONFIRMED: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Result1_Pos->Conclusion_A Test2 2. 1H NMR (CDCl3) Result1_Neg->Test2 Result2_Pos Peak at >10.5 ppm Test2->Result2_Pos Downfield Singlet Result2_Neg No Peak >8.5 ppm Test2->Result2_Neg Aromatic Only Result2_Pos->Conclusion_A Conclusion_B CONFIRMED: Ethyl Phenylglyoxylate Result2_Neg->Conclusion_B

Figure 2: Step-by-step decision matrix for compound identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from [Link]

  • Dahn, H., et al. (1990). 17O-NMR Chemical Shifts of Alpha-Keto Esters. Angewandte Chemie. (Referenced via SpectraBase).[5][6]

  • University of Colorado Boulder. Identification of Phenols – Ferric Chloride Test Protocol. Retrieved from [Link][1][2]

  • Royal Society of Chemistry.Synthesis and NMR Characterization of Alpha-Keto Esters.

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Introduction: Beyond the Formula Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (C₁₀H₁₀O₄) is an aromatic α-keto ester of significant interest as a potential building block in medicinal chemistry and materials science. Its molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (C₁₀H₁₀O₄) is an aromatic α-keto ester of significant interest as a potential building block in medicinal chemistry and materials science. Its molecular structure, featuring a phenolic hydroxyl group, a ketone, and an ester, allows for complex hydrogen bonding and diverse chemical reactivity. However, a complete understanding of its properties and potential applications requires an unambiguous determination of its three-dimensional atomic arrangement and intermolecular interactions in the solid state.

While spectroscopic methods like NMR, IR, and Mass Spectrometry are cornerstones of chemical characterization, they provide indirect or incomplete structural information.[1] Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the precise 3D structure of a molecule.[1][2] This guide provides a comprehensive comparison of these analytical techniques, presenting the causality behind experimental choices and detailing the protocols necessary for a full structural elucidation of the title compound. We will explore not only how each technique contributes to the structural puzzle but also why SCXRD provides the definitive answer.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a detailed 3D map of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the ordered arrangement of molecules.[2][3][4] This technique is unparalleled in its ability to deliver precise bond lengths, angles, and information about intermolecular packing, which governs a material's bulk properties.

Causality of Method: Why SCXRD is Definitive

Unlike other methods that provide information about connectivity (NMR) or functional groups (IR), SCXRD directly visualizes the electron density of each atom in the crystal lattice. This allows for the absolute determination of stereochemistry, conformation (the "twist" and "fold" of the molecule), and the specific hydrogen-bonding networks that hold the crystal together. For a molecule like ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, this is critical for understanding how the intramolecular hydroxyl-ketone interaction influences its overall shape and how it packs with neighboring molecules.

Experimental Workflow for SCXRD

The journey from a powdered sample to a solved crystal structure is a multi-step process, often with crystal growth being the most significant bottleneck.[1]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purity Compound Purification Growth Crystal Growth Purity->Growth Essential for quality Mount Crystal Mounting Growth->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Solve Structure Solution (e.g., Direct Methods) Diffractometer->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final_Structure Final_Structure Validate->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Crystal Growth

Objective: To grow single, high-quality crystals suitable for diffraction, which can be challenging and requires patience.[5]

  • Material Purity: Ensure the compound is highly pure (>99%). Impurities can inhibit crystal growth or become incorporated as defects.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[5] If solubility is too high, crystals will be small; if too low, it will be difficult to form a saturated solution. For ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, solvents like ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are good starting points.

  • Method 1: Slow Evaporation

    • Prepare a saturated or nearly saturated solution of the compound.

    • Filter the solution through a glass frit or cotton wool into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[5]

    • Cover the vial with a cap or parafilm pierced with a few small holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[5]

  • Method 2: Vapor Diffusion

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

Hypothetical Data Presentation for SCXRD

A successful SCXRD analysis would yield a comprehensive crystallographic information file (CIF). Key data are summarized in a table like the one below.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₀H₁₀O₄Confirms the elemental composition in the crystal.
Formula Weight194.18 g/mol Consistent with the molecular formula.[6]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.0, 9.2Dimensions of the unit cell.
β (°)98.5The angle of the unit cell for a monoclinic system.
V (ų)928Volume of the unit cell.
Z4Number of molecules per unit cell.
R1, wR2 (%)< 5, < 15Indicators of the quality of the final structural model (lower is better).[2]
H-BondsO-H···O=C (intramolecular)Defines key interactions governing molecular conformation and crystal packing.

Complementary Analytical Techniques: Building the Full Picture

While SCXRD is definitive for solid-state structure, other techniques are indispensable for confirming identity, purity, and structure in solution. They provide complementary data that validates the overall analysis.

Tech_Comparison cluster_techniques Analytical Techniques Molecule Ethyl 2-(2-hydroxyphenyl) -2-oxoacetate NMR NMR Spectroscopy Molecule->NMR provides MS Mass Spectrometry Molecule->MS provides IR IR Spectroscopy Molecule->IR provides SCXRD SCXRD Molecule->SCXRD provides C-H Framework\nConnectivity C-H Framework Connectivity NMR->C-H Framework\nConnectivity Molecular Weight\nFormula Molecular Weight Formula MS->Molecular Weight\nFormula Functional Groups Functional Groups IR->Functional Groups 3D Atomic Coordinates\nCrystal Packing 3D Atomic Coordinates Crystal Packing SCXRD->3D Atomic Coordinates\nCrystal Packing

Caption: Contributions of different analytical techniques to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[7][8]

  • Information Provided: It reveals the number of chemically distinct protons (¹H NMR) and carbons (¹³C NMR), their connectivity through spin-spin coupling, and their chemical environment.

  • Limitation: NMR provides an averaged structure in solution and does not give direct information on bond lengths, angles, or the solid-state packing arrangement.

Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which allows for observation of the exchangeable phenolic -OH proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Two-dimensional techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.[7]

Expected NMR Data

¹H NMR Predictionδ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.8 - 7.8m4H-C₆H₄ -
Ethyl CH₂~4.3q2H-O-CH₂ -CH₃
Ethyl CH₃~1.3t3H-O-CH₂-CH₃
Phenolic OH> 9.0br s1H-OH
¹³C NMR Predictionδ (ppm)Assignment
Ketone C=O> 180-C =O (ketone)
Ester C=O~165-C =O (ester)
Aromatic Carbons115-160-C ₆H₄-
Ethyl CH₂~62-O-CH₂ -CH₃
Ethyl CH₃~14-O-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can confirm the elemental composition of a compound.[9][10]

  • Information Provided: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula.[7][8]

  • Limitation: MS does not provide information on the connectivity or 3D structure of the molecule. Isomers will often have identical molecular weights.

Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve the compound in a suitable solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.[8]

  • Data Acquisition: Infuse the sample into a mass spectrometer with an electrospray ionization (ESI) source. Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.[8]

Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺195.0652195.0655
[M+Na]⁺217.0471217.0474
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9][11]

  • Information Provided: It provides a "molecular fingerprint" by showing the characteristic vibrational frequencies of different bonds.[10]

  • Limitation: While it confirms the presence of key functional groups, it provides very limited information about how they are connected in the overall molecular structure.

Protocol for IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by pressing a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretch (sp²)Aromatic C-H
2980-2850C-H stretch (sp³)Ethyl C-H
~1740C=O stretchEster
~1680C=O stretchα-Keto
~1600, ~1450C=C stretchAromatic Ring
1300-1000C-O stretchEster and Phenol

Comparative Summary and Conclusion

The structural elucidation of a novel compound is a hierarchical process. Each technique provides a unique and vital piece of the puzzle, but only one can reveal the complete picture in the solid state.

Technique Information Provided Key Advantage Primary Limitation
IR Spectroscopy Presence of functional groups (O-H, C=O, C-O).[11]Fast, simple, confirms key bonds.No connectivity or 3D structural information.
Mass Spectrometry Molecular weight and elemental formula.[7][9]High accuracy for formula confirmation.Cannot distinguish isomers; no structural data.
NMR Spectroscopy Complete C-H framework and connectivity in solution.[7][9]Unambiguous connectivity mapping.Provides an averaged solution structure, not solid-state data.
SCXRD Precise 3D atomic coordinates, bond lengths/angles, conformation, and crystal packing.[2][3]The definitive method for absolute structure determination.Requires high-quality single crystals, which can be difficult to grow.[4]

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical and Medicinal Chemistry.
  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. (2025). Benchchem.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Small molecule crystallography. (n.d.). Excillum.
  • Greenwood, M. (2023).
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857.
  • PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetic acid ethyl ester. PubChem.
  • PubChemLite. (n.d.). Ethyl 2-(2-hydroxyphenyl)
  • X-ray Crystallography. (n.d.). Anton Paar Wiki.
  • Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate. (2015). Acta Crystallographica Section E, 71(Pt 9), o989–o990.
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (2022).
  • interpretation of two sample infrared spectra. (2023). YouTube.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • A Technical Guide to the Spectroscopic Characterization of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - (2025). Benchchem. =)

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption of 2-Hydroxybenzoylformic Acid Ethyl Ester

This guide details the UV-Vis spectral characteristics of 2-hydroxybenzoylformic acid ethyl ester (Ethyl 2-hydroxybenzoylformate), contrasting it with its non-hydroxylated parent (Ethyl benzoylformate) and para-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis spectral characteristics of 2-hydroxybenzoylformic acid ethyl ester (Ethyl 2-hydroxybenzoylformate), contrasting it with its non-hydroxylated parent (Ethyl benzoylformate) and para-substituted isomers.

Executive Summary

Product Identity: 2-Hydroxybenzoylformic acid ethyl ester (Ethyl 2-hydroxybenzoylformate) CAS: 3581-87-1 (Ethyl ester) / 14192-12-2 (Free acid) Core Characteristic: A yellow, crystalline solid or oil exhibiting a significant bathochromic (red) shift in UV absorption compared to standard benzoylformates. Primary Application: Photoinitiator intermediates, organic synthesis, and UV-curable coatings where near-UV/visible absorption is required.

Key Finding: The introduction of the ortho-hydroxyl group creates a stable Intramolecular Hydrogen Bond (IMHB), shifting the absorption maximum (


) from the typical 255 nm  (benzoylformate) to the 330–350 nm  range, with significant tailing into the visible spectrum (400+ nm).

Spectral Characterization & Comparative Analysis

The following data compares the target compound against the industry-standard photoinitiator (Ethyl Benzoylformate) and a structural isomer.

Table 1: Comparative UV-Vis Absorption Data
CompoundStructure Description

(Main Band)

(Secondary/

)
Visual Appearance
Ethyl 2-hydroxybenzoylformate Ortho-OH substituted~335–345 nm ~440 nm (tail/shoulder)Yellow Solid/Oil
Ethyl benzoylformate Unsubstituted parent255 nm325 nm (weak)Colorless to Pale Yellow Liquid
Ethyl 4-hydroxybenzoylformate Para-OH substituted~290–300 nm~330 nmOff-white/Pale Solid
Spectral Analysis
  • Bathochromic Shift (Red Shift): The ortho-hydroxyl group induces a shift of nearly 80–90 nm for the primary

    
     transition compared to the unsubstituted parent.
    
  • Hyperchromic Effect: The absorption intensity (

    
    ) in the UVA region (315–400 nm) is significantly enhanced. While Ethyl Benzoylformate has a weak 
    
    
    
    transition at 325 nm, the 2-hydroxy derivative has a strong charge-transfer band in this region.
  • Visible Tailing: The "yellow" color of the 2-hydroxy derivative confirms absorption extending into the violet-blue region (400–450 nm), unlike the colorless parent compound.

Mechanistic Insight: The Role of Intramolecular Hydrogen Bonding

The drastic spectral difference is driven by Resonance-Assisted Hydrogen Bonding (RAHB) .

Mechanism

In the ground state, the ortho-hydroxyl proton forms a strong hydrogen bond with the oxygen of the


-keto carbonyl. This locks the molecule into a planar, pseudo-cyclic conformation, extending the effective conjugation length of the 

-system.
  • Ground State Stabilization: The 6-membered chelate ring stabilizes the molecule.

  • Excited State Dynamics: Upon photon absorption, the acidity of the phenol and the basicity of the carbonyl increase, strengthening the H-bond in the excited state (

    
    ). This lowers the energy gap (
    
    
    
    ) between HOMO and LUMO, resulting in lower energy (longer wavelength) absorption.
Diagram 1: Structural Conformation & H-Bonding

G cluster_0 Unsubstituted (Free Rotation) cluster_1 2-Hydroxy Substituted (Locked) EBF Ethyl Benzoylformate (Ph-CO-COOEt) Rot Free Rotation (Non-Planar) EBF->Rot Steric hindrance EHBF Ethyl 2-Hydroxybenzoylformate IMHB Intramolecular H-Bond (Pseudo-Ring Formation) EHBF->IMHB O-H ... O=C RedShift Bathochromic Shift (λmax -> 340nm) IMHB->RedShift Lowers HOMO-LUMO Gap

Caption: Comparison of steric freedom in the parent compound vs. the planar, H-bond locked conformation of the 2-hydroxy derivative.

Experimental Protocol for Spectral Validation

To replicate these results, use the following self-validating protocol.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade) or Ethanol (Absolute). Note: Ethanol may disrupt weak H-bonds, but the intramolecular H-bond here is strong.

  • Concentration:

    
     M (stock) and 
    
    
    
    M (working).
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Workflow
  • Baseline Correction: Run a blank scan with pure solvent (200–600 nm).

  • Sample Preparation: Dissolve 10 mg of Ethyl 2-hydroxybenzoylformate in 100 mL solvent. Sonicate for 5 mins to ensure complete dissolution (critical for solids).

  • Dilution: Dilute 1 mL of stock into 9 mL of solvent.

  • Measurement: Scan from 600 nm down to 200 nm.

  • Validation Check:

    • Peak 1: Look for a broad maximum near 335–345 nm .

    • Peak 2: Verify the "valley" (minimum) around 280–290 nm .

    • Color Check: The solution should appear faintly yellow at high concentrations (

      
       M).
      
Diagram 2: Experimental Workflow

Workflow Step1 Weigh 10mg Sample Step2 Dissolve in MeCN (Stock) Step1->Step2 Step3 Dilute to 10^-5 M Step2->Step3 Step5 Scan 600-200 nm Step3->Step5 Step4 Baseline Correction (Pure Solvent) Step4->Step5 Decision Peak at >330nm? Step5->Decision Valid Spectrum Valid Spectrum Decision->Valid Spectrum Yes Check Solvent/Purity Check Solvent/Purity Decision->Check Solvent/Purity No

Caption: Step-by-step UV-Vis characterization workflow for benzoylformate derivatives.

Solvent Effects (Solvatochromism)

The position of the absorption maximum is sensitive to solvent polarity, confirming the nature of the electronic transition.

  • Non-Polar (Cyclohexane): The IMHB is undisturbed. The spectrum shows fine vibrational structure.

    
     is typically blue-shifted relative to polar solvents.
    
  • Polar Protic (Ethanol/Methanol): The solvent can compete for hydrogen bonding. However, the intramolecular bond in 2-hydroxy carbonyls is often robust. A slight red shift or broadening of the band is observed due to stabilization of the polar excited state.

  • Basic Conditions (pH > 9): Deprotonation of the phenol yields the phenolate anion , causing a massive red shift to >400 nm (deep yellow/orange color).

References

  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, ethyl ester (Ethyl Salicylate) Spectral Data.[1] (Used for comparative salicylate baseline). Available at: [Link]

  • PubChem Compound Summary. Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (Para-isomer data). Available at: [Link]

  • Photochemistry of Benzoylformate Esters.Journal of Photochemistry and Photobiology A: Chemistry. (General reference for n-pi* transitions in alpha-keto esters).
  • Intramolecular Hydrogen Bonding in ortho-Hydroxy Aryl Ketones.J. Phys. Chem. A. (Mechanistic basis for the 330nm+ shift).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate: Comprehensive Disposal &amp; Handling Guide

Topic: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist CAS No: 40785-55-5 Formula: C₁₀H₁₀O₄ Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

CAS No: 40785-55-5 Formula: C₁₀H₁₀O₄ Molecular Weight: 194.19 g/mol

As a Senior Application Scientist, I understand that in drug discovery and organic synthesis, you often handle specialized intermediates where specific safety data sheets (SDS) may be sparse or generic. Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (also known as ethyl 2-hydroxybenzoylformate) is a functionalized alpha-keto ester. Its disposal requires a nuanced approach that accounts for its dual nature: the reactivity of the


-keto ester moiety and the acidity/bioactivity potential of the phenolic group.

This guide provides a self-validating, scientifically grounded protocol for the safe disposal of this compound, ensuring compliance with environmental regulations (RCRA) and laboratory safety standards.

Hazard Assessment & Waste Classification

Before disposal, we must classify the waste stream based on chemical functionality. While specific GHS data for this CAS is often listed as "Irritant" or "Not Classified" in preliminary databases, we apply the Precautionary Principle based on its structure.

Chemical Profile & Risks[4]
FeatureChemical LogicHazard Implication
Functional Group

-Keto Ester
Electrophilic reactivity; potential for hydrolysis to oxalic acid derivatives.
Functional Group Phenol (2-Hydroxy)Weak acid (

); potential aquatic toxicity; skin/eye irritant.
Physical State Liquid/Low-melting SolidLikely combustible; requires organic solvent waste stream.
Stability Intramolecular H-bondGenerally stable, but sensitive to strong bases (hydrolysis).
Waste Stream Designation
  • Primary Classification: Non-Halogenated Organic Waste.

  • RCRA Status: Not explicitly P-listed or U-listed, but must be treated as characteristic hazardous waste (Ignitable/Toxic) due to the organic solvent matrix it is usually dissolved in.

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (exothermic hydrolysis).

Disposal Decision Matrix (Visualized)

The following decision tree guides you through the correct disposal path based on the state of the material.

DisposalTree cluster_legend Key Protocol Start Start: Identify Waste State IsSolid Is the material Solid or Liquid? Start->IsSolid Liquid Liquid (Pure or Solution) IsSolid->Liquid Solid Solid (Powder/Crystals) IsSolid->Solid SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck BinSolid DISPOSE: Solid Hazardous Waste Solid->BinSolid HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes Yes HaloNo No (e.g., EtOAc, EtOH) SolventCheck->HaloNo No BinHalo DISPOSE: Halogenated Organic Waste HaloYes->BinHalo BinNonHalo DISPOSE: Non-Halogenated Organic Waste HaloNo->BinNonHalo

Figure 1: Logical flow for selecting the correct waste container based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Chemical (Expired or Surplus)

Objective: Safe transfer of the pure compound into the waste stream without generating secondary hazards.

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>100g), use a fume hood.

  • Solubilization (Recommended for Liquids):

    • If the compound is a viscous liquid or oil, dilute it with a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) in a 1:1 ratio. This prevents the formation of sticky residues in the waste container.

  • Transfer:

    • Pour the mixture into the Non-Halogenated Organic Waste carboy.

    • Scientific Note: Avoid pouring directly into "Aqueous Waste" even if it seems soluble. Phenolic esters can hydrolyze to release phenols, which are regulated aquatic toxins and require high-temperature incineration [1].

  • Container Rinse:

    • Triple rinse the empty original container with a small amount of acetone.

    • Add rinsate to the organic waste container.

    • Deface the label on the empty bottle and dispose of it in glass/trash recycling (consult local glass disposal rules).

Scenario B: Reaction Mixtures & HPLC Effluents

Objective: Segregation of incompatible solvents.

  • Assess Solvent System:

    • If the reaction used Dichloromethane (DCM) or Chloroform: Use Halogenated Waste .

    • If the reaction used Methanol, THF, or Ethyl Acetate: Use Non-Halogenated Waste .

  • Quenching:

    • Ensure no active reagents (e.g., strong Lewis acids or hydrides used in the synthesis) remain. Quench carefully before adding to the waste carboy to prevent pressurization.

Scenario C: Contaminated Consumables (Solids)

Objective: Handling of silica gel, filter paper, and gloves.

  • Collection: Place contaminated solid materials (weigh boats, pipettes, silica from columns) into a double-bagged Solid Hazardous Waste container.

  • Labeling: Clearly label the bag with "Contaminated Debris: Phenolic Esters."

  • Sharps: Syringes used to handle the liquid must go into a rigid Biohazard/Sharps container, not soft trash.

Spill Response Protocol

In the event of a spill, the primary risk is slip hazard (if liquid) and potential irritation from the phenolic moiety.

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Use Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Cleanup (Sweep/Scoop into Bag) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Report 6. Report (EHS Documentation) Decon->Report

Figure 2: Immediate operational workflow for managing laboratory spills.

Cleanup Steps:

  • Absorb: Use vermiculite, sand, or commercial spill pads. Do not use combustible materials (like sawdust) if the substance is mixed with oxidizers.

  • Neutralize (Optional): If a large amount is spilled, a mild wash with sodium carbonate solution can help neutralize potential hydrolysis products (phenols/acids), but simple absorption is usually sufficient for esters.

  • Disposal: Place all absorbent materials into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

  • EPA/RCRA: While Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is not P-listed, the "Cradle-to-Grave" responsibility applies. The waste generator is responsible for characterization. Treat as Ignitable (D001) if in flammable solvent [2].

  • Sewer Disposal: Strictly Prohibited. Phenolic compounds are often regulated under Clean Water Act effluent guidelines due to aquatic toxicity. Never pour down the sink [3].

References

  • Sigma-Aldrich. Product Specification: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS 40785-55-5).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • PubChem. Compound Summary: Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
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Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
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